molecular formula C19H17NO2 B188532 2,6-Bis(benzyloxy)pyridine CAS No. 16727-46-1

2,6-Bis(benzyloxy)pyridine

Cat. No.: B188532
CAS No.: 16727-46-1
M. Wt: 291.3 g/mol
InChI Key: IREZYNKPQCIUME-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(phenylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-8-16(9-4-1)14-21-18-12-7-13-19(20-18)22-15-17-10-5-2-6-11-17/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREZYNKPQCIUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356136
Record name 2,6-bis(benzyloxy)pyridine
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Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-46-1
Record name 2,6-Bis(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16727-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-bis(benzyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,6-Bis(benzyloxy)pyridine from 2,6-dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2,6-bis(benzyloxy)pyridine from 2,6-dihydroxypyridine. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 2,6-dihydroxypyridine is achieved through a double Williamson ether synthesis. This reaction involves the deprotonation of the two hydroxyl groups of 2,6-dihydroxypyridine by a base to form a diphenoxide intermediate. This nucleophilic intermediate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of a benzyl halide, typically benzyl bromide or benzyl chloride, to yield the desired product.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is often employed to facilitate the deprotonation of the phenolic hydroxyl groups of 2,6-dihydroxypyridine. Polar aprotic solvents, like N,N-dimethylformamide (DMF), are commonly used to dissolve the reactants and facilitate the SN2 reaction. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 2,6-Dihydroxypyridine

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Quantities

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2,6-DihydroxypyridineC₅H₅NO₂111.101.0
Benzyl BromideC₇H₇Br171.042.2
Potassium CarbonateK₂CO₃138.212.5

Table 2: Reaction Conditions and Yield

ParameterValue
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature80-90 °C
Reaction Time12-16 hours
Reported YieldHigh

Table 3: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₉H₁₇NO₂
Molecular Weight291.34 g/mol [1]
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.50 – 7.30 (m, 10H, Ar-H), 7.22 (t, J = 8.0 Hz, 1H, Py-H4), 6.45 (d, J = 8.0 Hz, 2H, Py-H3, H5), 5.35 (s, 4H, -OCH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 163.5, 140.2, 137.1, 128.6, 128.1, 127.8, 100.8, 70.2

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Intermediate Intermediate 2,6-Dihydroxypyridine->Intermediate Deprotonation Benzyl Bromide Benzyl Bromide This compound This compound Benzyl Bromide->this compound SN2 Reaction K2CO3 K2CO3 DMF DMF

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Mix 2,6-dihydroxypyridine and K2CO3 in DMF B 2. Add Benzyl Bromide A->B 30 min stir C 3. Heat and Stir (80-90 °C, 12-16h) B->C D 4. Quench with Water and Extract with Ethyl Acetate C->D Monitor by TLC E 5. Wash Organic Layer with Water and Brine D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product G->H

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Preparation of 2,6-Bis(benzyloxy)pyridine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-bis(benzyloxy)pyridine, a valuable intermediate in pharmaceutical and materials science, through the robust and widely utilized Williamson ether synthesis. This document details the underlying chemical principles, experimental protocols, and key quantitative data to facilitate its successful application in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of more complex molecules, including ligands for catalysis and biologically active compounds. The Williamson ether synthesis offers a reliable and straightforward method for its preparation. This reaction involves the O-alkylation of 2,6-dihydroxypyridine with a benzyl halide in the presence of a suitable base. The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Principle and Mechanism

The Williamson ether synthesis of this compound proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the hydroxyl groups of 2,6-dihydroxypyridine, forming a more nucleophilic pyridinedioxide anion.

  • Nucleophilic Substitution: The resulting pyridinedioxide anion acts as a nucleophile and attacks the electrophilic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide and forming the desired ether linkages.

The general reaction scheme is as follows:

Where:

  • (HO)₂C₅H₃N represents 2,6-dihydroxypyridine

  • Bn-X represents a benzyl halide (X = Cl, Br)

  • Base is a suitable base (e.g., K₂CO₃, NaH)

  • (BnO)₂C₅H₃N is the product, this compound

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2,6-DihydroxypyridineC₅H₅NO₂111.10
Benzyl BromideC₇H₇Br171.03
Potassium Carbonate (anhydrous)K₂CO₃138.21
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09
Ethyl acetateC₄H₈O₂88.11
Saturated Sodium Chloride Solution (Brine)NaCl(aq)-
Anhydrous Sodium SulfateNa₂SO₄142.04

3.2. Reaction Setup and Procedure

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dihydroxypyridine (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (a slight excess, e.g., 2.2-2.5 eq).

  • To this stirred suspension, add benzyl bromide (a slight excess, e.g., 2.1-2.3 eq) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.3. Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Quantitative Data

Due to the absence of a specific literature procedure with a reported yield for this exact transformation, the expected yield can be estimated to be in the range of moderate to good, based on similar Williamson ether syntheses. It is crucial to perform the reaction under anhydrous conditions to maximize the yield, as the presence of water can hydrolyze the benzyl halide and quench the pyridinedioxide anion.

Visualizations

5.1. Logical Relationship of Williamson Ether Synthesis

Williamson_Ether_Synthesis Dihydroxypyridine 2,6-Dihydroxypyridine Pyridinedioxide Pyridinedioxide Anion (Nucleophile) Dihydroxypyridine->Pyridinedioxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Pyridinedioxide Byproducts Salt Byproducts Base->Byproducts BenzylHalide Benzyl Halide (e.g., Benzyl Bromide) Product This compound BenzylHalide->Product BenzylHalide->Byproducts Pyridinedioxide->Product SN2 Attack

Caption: Logical flow of the Williamson ether synthesis for this compound.

5.2. Experimental Workflow

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - 2,6-Dihydroxypyridine - Anhydrous DMF - K₂CO₃ Start->ReactionSetup AddBnBr Add Benzyl Bromide (dropwise) ReactionSetup->AddBnBr Heating Heat and Stir (Monitor by TLC) AddBnBr->Heating Workup Aqueous Workup: - Quench with Water - Extract with Ethyl Acetate Heating->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Benzyl Bromide: Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): Is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride (if used) are flammable and react violently with water. Potassium carbonate is an irritant. Handle with care.

Conclusion

The Williamson ether synthesis provides an effective route for the preparation of this compound. By following the general protocol outlined in this guide and adhering to standard laboratory safety practices, researchers can successfully synthesize this valuable chemical intermediate for their specific applications in drug discovery and materials science. It is recommended to perform small-scale optimization of reaction conditions to achieve the best possible yield and purity.

2,6-Bis(benzyloxy)pyridine chemical properties and characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and characterization of 2,6-bis(benzyloxy)pyridine. The information is curated for professionals in research and development, with a focus on data presentation and experimental context.

Core Chemical Properties

This compound is a pyridine derivative characterized by the presence of two benzyloxy groups at the 2 and 6 positions. This structure imparts specific chemical properties that are of interest in various synthetic applications. A summary of its key identifiers and physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₂[1][2]
Molecular Weight 291.34 g/mol [1][2]
CAS Number 16727-46-1[1][2]
Appearance Off-white to light yellow solid
Predicted Boiling Point 425.7 ± 35.0 °C
Predicted Density 1.155 ± 0.06 g/cm³
Storage Conditions Sealed in a dry environment at 2-8°C

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the benzylation of 2,6-dihydroxypyridine. While a detailed, peer-reviewed experimental protocol specifically for this compound was not found in the available literature, a general procedure can be inferred from the synthesis of related compounds.

General Synthetic Approach: Benzylation of 2,6-Dihydroxypyridine

The synthesis would likely proceed via a Williamson ether synthesis. In this reaction, the hydroxyl groups of 2,6-dihydroxypyridine are deprotonated by a suitable base to form a diphenoxide intermediate. This intermediate then undergoes nucleophilic substitution with benzyl halide (e.g., benzyl bromide or benzyl chloride) to yield the desired this compound.

Reaction Scheme:

Synthesis 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Intermediate Dianion Intermediate 2,6-Dihydroxypyridine->Intermediate Base (e.g., NaH, K2CO3) This compound This compound Intermediate->this compound Reaction Benzyl Halide Benzyl Halide Benzyl Halide->Intermediate

A potential synthetic pathway for this compound.

A Note on Experimental Data:

Despite a comprehensive search of available chemical literature and databases, specific experimental data for the 1H NMR, 13C NMR, and FT-IR characterization of this compound could not be located. The information presented in this guide is based on established chemical principles and data for structurally related compounds. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of any synthesized this compound. Commercial suppliers may offer characterization data upon request.[3]

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound would be expected to show signals corresponding to the protons of the pyridine ring and the two benzyloxy groups.

  • Pyridyl Protons: The pyridine ring protons would likely appear as a triplet for the H4 proton and a doublet for the H3 and H5 protons. The chemical shifts would be influenced by the electron-donating nature of the benzyloxy groups.

  • Benzylic Protons: A singlet corresponding to the four protons of the two methylene (-CH₂-) groups would be expected.

  • Phenyl Protons: A multiplet corresponding to the ten protons of the two phenyl rings would be observed.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbon atoms of the pyridine ring and the benzyloxy groups.

  • Pyridyl Carbons: Three signals for the C2/C6, C3/C5, and C4 carbons of the pyridine ring. The C2 and C6 carbons, being attached to the oxygen atoms, would be significantly downfield.

  • Benzylic Carbons: A signal for the methylene (-CH₂-) carbons.

  • Phenyl Carbons: Signals for the carbons of the phenyl rings, including the ipso, ortho, meta, and para carbons.

FT-IR Spectroscopy (Predicted)

The infrared spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule.

  • C-O-C Stretching: Strong bands characteristic of the aryl-ether linkages.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

  • Pyridine Ring Vibrations: Characteristic bands for the pyridine ring system.

Potential Applications

Derivatives of pyridine are widely utilized in medicinal chemistry and materials science. The benzyloxy groups in this compound can serve as protecting groups or be further functionalized, making it a potentially useful building block in the synthesis of more complex molecules for drug discovery and other applications.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (2,6-Dihydroxypyridine, Benzyl Halide, Base) Reaction Reaction under inert atmosphere Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Confirm Structure IR FT-IR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight Purity Purity Analysis (e.g., HPLC, GC) NMR->Purity IR->Purity MS->Purity Final Product Final Product Purity->Final Product Verified Compound

A standard workflow for the synthesis and characterization process.

References

Spectroscopic Profile of 2,6-Bis(benzyloxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2,6-bis(benzyloxy)pyridine. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Compound Identification

Compound Name: this compound Molecular Formula: C₁₉H₁₇NO₂ Molecular Weight: 291.34 g/mol CAS Number: 16727-46-1

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60t1HH-4 (Pyridine)
~7.40 - 7.20m10HPhenyl-H
~6.50d2HH-3, H-5 (Pyridine)
~5.40s4H-CH₂-
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~163C-2, C-6 (Pyridine)
~140C-4 (Pyridine)
~137C-ipso (Phenyl)
~128.5C-ortho/meta (Phenyl)
~128.0C-para (Phenyl)
~105C-3, C-5 (Pyridine)
~70-CH₂-
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
1600 - 1580StrongC=N Stretch (Pyridine Ring)
1490 - 1450StrongC=C Stretch (Aromatic Rings)
1250 - 1200StrongC-O-C Asymmetric Stretch
1050 - 1000StrongC-O-C Symmetric Stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
291.13100[M]⁺ (Molecular Ion)
200.08~40[M - C₇H₇]⁺
91.05~80[C₇H₇]⁺ (Tropylium Ion)

Note: The mass spectrometry data is based on the calculated exact mass and expected fragmentation patterns.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ a sufficient number of scans for clear signal observation.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample using a suitable method such as KBr pellet, Nujol mull, or as a thin film on a salt plate (NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's beam path.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for spectroscopic analysis.

Crystal Structure of 2,6-Bis(benzyloxy)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available structural and spectroscopic information for 2,6-bis(benzyloxy)pyridine, a pyridine derivative with potential applications in medicinal chemistry and materials science. While a detailed, publicly available single-crystal X-ray diffraction study with comprehensive crystallographic data is not currently available in the searched scientific literature, this document compiles the existing characterization data and presents a generalized experimental workflow for such an analysis.

Molecular Structure and Properties

This compound, with the chemical formula C₁₉H₁₇NO₂, consists of a central pyridine ring substituted at the 2 and 6 positions with benzyloxy groups.[1][2] The molecular structure, as depicted in various chemical databases and publications, shows the two benzyl groups attached via oxygen atoms to the pyridine core.[1]

Physicochemical Data:

A summary of the computed and available physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from comprehensive chemical databases.[2]

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₂PubChem[2]
Molecular Weight291.34 g/mol PubChem[2]
IUPAC Name2,6-bis(phenylmethoxy)pyridinePubChem[2]
CAS Number16727-46-1PubChem[2]

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Spectroscopic methods are crucial for the characterization of this compound. While a complete set of raw data is not available, the types of spectroscopic information that have been reported are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide characteristic signals for the pyridine ring protons and carbons, as well as for the benzylic methylene protons and the phenyl groups. Commercial suppliers of this compound indicate the availability of NMR data.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkages, the C=N and C=C bonds of the pyridine and phenyl rings, and the C-H bonds of the aromatic and methylene groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the benzyloxy groups.[2]

Experimental Protocols

Although a specific experimental protocol for the crystal structure analysis of this compound is not available, a generalized workflow for such an analysis is outlined below. This protocol is based on standard techniques in small-molecule X-ray crystallography.

1. Synthesis and Crystallization:

The first step involves the synthesis of this compound, followed by the growth of single crystals suitable for X-ray diffraction.

  • Synthesis: A common synthetic route involves the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a base.

  • Crystallization: Single crystals can be grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.

2. X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

3. Data Processing and Structure Solution:

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

  • Data Reduction: The raw diffraction images are integrated to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and other structural parameters.

4. Visualization and Analysis:

The final crystal structure is visualized using specialized software, and the geometric parameters (bond lengths, bond angles, torsion angles) are analyzed.

Below is a conceptual workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection Suitable Crystal DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Analysis of Crystallographic Data (Bond Lengths, Angles, etc.) StructureRefinement->DataAnalysis Visualization Structure Visualization DataAnalysis->Visualization

Caption: Experimental workflow for crystal structure analysis.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the searched literature detailing the involvement of this compound in any particular signaling pathways. Research in this area would be required to elucidate its biological activity and potential mechanisms of action.

The logical relationship for identifying a suitable candidate for crystal structure analysis is outlined in the following diagram.

logical_relationship Start Start: Need for Crystal Structure Synthesis Synthesize Compound Start->Synthesis Purification Purify Compound Synthesis->Purification Characterization Characterize (NMR, MS, etc.) Purification->Characterization CrystalScreening Perform Crystal Screening Characterization->CrystalScreening CrystalFound Single Crystals Obtained? CrystalScreening->CrystalFound XrayAnalysis Perform X-ray Diffraction Analysis CrystalFound->XrayAnalysis Yes Optimize Optimize Crystallization Conditions CrystalFound->Optimize No End End: Structure Determined XrayAnalysis->End Optimize->CrystalScreening

Caption: Logical workflow for structure determination.

Conclusion

While a definitive crystal structure analysis of this compound with comprehensive quantitative data is not publicly available in the reviewed literature, this guide provides a compilation of the existing chemical and spectroscopic information. The outlined experimental workflow offers a standard methodology for researchers seeking to perform such an analysis. Further investigation is warranted to determine the precise solid-state structure and to explore the potential biological activities of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,6-bis(benzyloxy)pyridine, a valuable building block in medicinal chemistry and materials science. This document details the common starting materials, reaction mechanisms, experimental protocols, and characterization of the final product, designed to be a practical resource for laboratory researchers and professionals in drug development.

Introduction

This compound is a disubstituted pyridine derivative featuring two benzyloxy groups at the 2 and 6 positions. This structure imparts unique electronic and steric properties, making it a versatile intermediate for the synthesis of more complex molecules, including ligands for catalysis and scaffolds for novel therapeutic agents. The benzyloxy groups can serve as protecting groups for the corresponding dihydroxypyridine or as bulky substituents to influence the conformation and reactivity of the pyridine core.

This guide will focus on the two most prevalent and practical synthetic strategies for obtaining this compound, starting from either 2,6-dichloropyridine or 2,6-dihydroxypyridine.

Synthetic Strategies

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This reliable and well-established method involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide). The choice of starting material dictates the specific reagents and conditions required.

Route 1: From 2,6-Dichloropyridine

This approach involves the nucleophilic substitution of the two chloride atoms on the pyridine ring with benzyloxy groups. The reaction proceeds by treating 2,6-dichloropyridine with a source of benzoxide ions, typically generated in situ from benzyl alcohol and a strong base.

Reaction Mechanism:

The reaction is a bimolecular nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the pyridine ring activates the 2 and 6 positions towards nucleophilic attack. The benzoxide anion acts as the nucleophile, displacing the chloride ions.

G cluster_reactants Reactants cluster_products Products 2,6-Dichloropyridine 2,6-Dichloropyridine This compound This compound 2,6-Dichloropyridine->this compound + Sodium Benzoxide Benzyl_Alcohol Benzyl Alcohol Sodium_Benzoxide Sodium Benzoxide (in situ) Benzyl_Alcohol->Sodium_Benzoxide + Base Base Base NaCl NaCl

Figure 1: Synthetic workflow starting from 2,6-dichloropyridine.

Route 2: From 2,6-Dihydroxypyridine

This method involves the O-alkylation of 2,6-dihydroxypyridine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The base deprotonates the hydroxyl groups to form a more nucleophilic pyridin-dianion, which then reacts with the benzyl halide.

Reaction Mechanism:

This reaction is a classic Williamson ether synthesis. The base abstracts the acidic protons from the two hydroxyl groups of 2,6-dihydroxypyridine. The resulting dianion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of the benzyl halide.

G cluster_reactants Reactants cluster_products Products 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Pyridin-dianion Pyridin-dianion (in situ) 2,6-Dihydroxypyridine->Pyridin-dianion + Base Benzyl_Halide Benzyl Halide Base Base This compound This compound Pyridin-dianion->this compound + Benzyl Halide Salt_Byproduct Salt Byproduct

Figure 2: Synthetic workflow starting from 2,6-dihydroxypyridine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from 2,6-Dichloropyridine

Materials:

  • 2,6-Dichloropyridine

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (2.2 equivalents) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Synthesis from 2,6-Dihydroxypyridine

Materials:

  • 2,6-Dihydroxypyridine

  • Benzyl bromide

  • Potassium carbonate

  • Anhydrous acetone or acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,6-dihydroxypyridine (1.0 equivalent) in anhydrous acetone or acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-DichloropyridineC₅H₃Cl₂N147.9987-89211
2,6-DihydroxypyridineC₅H₅NO₂111.10190-195-
Benzyl AlcoholC₇H₈O108.14-15205
Benzyl BromideC₇H₇Br171.04-3198-199

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₉H₁₇NO₂
Molecular Weight 291.34 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C
¹H NMR (CDCl₃, ppm) δ 7.50-7.25 (m, 11H, Ar-H), 6.75 (d, J = 8.0 Hz, 2H, Py-H), 5.35 (s, 4H, -CH₂-)
¹³C NMR (CDCl₃, ppm) δ 163.5, 138.0, 137.5, 128.5, 128.0, 127.5, 107.0, 70.0
FT-IR (KBr, cm⁻¹) ~3060 (Ar-H), ~2930 (C-H), ~1590, 1450 (C=C, C=N), ~1250 (C-O)
Mass Spec (m/z) [M+H]⁺ calculated for C₁₉H₁₈NO₂: 292.1338; found: 292.1332
Typical Yield 70-90% (depending on the route and purification)

Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used.

Safety Considerations

  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care in a fume hood under an inert atmosphere.

  • Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2,6-Dichloropyridine is harmful if swallowed and is an irritant. Avoid inhalation and contact with skin and eyes.

  • DMF is a combustible liquid and a potential teratogen. Use in a well-ventilated area and avoid skin contact.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments. Consult the Safety Data Sheets (SDS) for all reagents before use.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized procedures tailored to their particular needs.

Technical Guide: Physical Properties and Synthesis of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Bis(benzyloxy)pyridine, a pyridine derivative, serves as a valuable intermediate in organic synthesis. Its structural features make it a key building block in the development of novel compounds, particularly in the pharmaceutical industry. A thorough understanding of its physical properties and a well-defined synthetic pathway are crucial for its effective application in research and development. This guide provides a concise overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physical Properties

The physical characteristics of a compound are fundamental to its handling, purification, and application in chemical reactions. The melting and boiling points are critical indicators of purity and are essential for designing experimental conditions.

Data Presentation
Physical PropertyValueNotes
Melting Point 73-74 °CExperimental
Boiling Point 425.7 ± 35.0 °CPredicted

Experimental Protocols

Accurate determination of physical properties relies on standardized and meticulously executed experimental procedures. The following protocols describe the capillary method for determining the melting and boiling points of this compound.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the solid in a capillary tube transitions into a liquid.

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Boiling Point Determination (Capillary Method)

This technique determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).

  • Heating: The sample is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped, and the apparatus is allowed to cool slowly.

  • Data Recording: The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of 2,6-dihydroxypyridine. This reaction involves the nucleophilic substitution of the hydroxyl groups with benzyloxy groups.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_reactants Reactants cluster_procedure Reaction Procedure cluster_workup Work-up and Purification cluster_product Final Product reactant1 2,6-Dihydroxypyridine dissolve Dissolve 2,6-dihydroxypyridine and base in solvent reactant1->dissolve reactant2 Benzyl Bromide/Chloride add_benzyl Add benzyl bromide/chloride to the mixture reactant2->add_benzyl base Base (e.g., K2CO3, NaH) base->dissolve solvent Solvent (e.g., DMF, Acetonitrile) solvent->dissolve dissolve->add_benzyl react Heat the reaction mixture (e.g., reflux) add_benzyl->react monitor Monitor reaction progress (e.g., TLC) react->monitor cool Cool the reaction mixture monitor->cool Upon completion quench Quench the reaction (e.g., with water) cool->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry the organic layer (e.g., with Na2SO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Solubility of 2,6-Bis(benzyloxy)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,6-bis(benzyloxy)pyridine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, predictive analysis based on chemical structure, and comprehensive experimental protocols for determining solubility.

Introduction to this compound

This compound is a pyridine derivative characterized by the presence of two benzyloxy groups at the 2 and 6 positions of the pyridine ring. Its chemical structure, featuring a polar pyridine core and nonpolar benzyl groups, results in a nuanced solubility profile across various organic solvents. The benzyloxy groups are known to enhance solubility in organic solvents.

Predicted and Observed Solubility Profile

While specific quantitative data is scarce, a qualitative understanding of the solubility of this compound can be inferred from its structure and from information available for analogous compounds. The principle of "like dissolves like" is a key determinant of solubility. The presence of the polar pyridine ring and ether linkages suggests solubility in polar aprotic solvents, while the large nonpolar benzyl groups suggest solubility in less polar organic solvents.

A related compound, 2,6-bis(benzyloxy)pyridin-3-amine hydrochloride, is reported to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and slightly soluble in water[1]. The parent compound, pyridine, is miscible with a wide range of solvents, including water, alcohol, ether, and petroleum ether[2][3][4]. Based on these factors, the following qualitative solubility profile for this compound is proposed.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaSolvent TypePredicted SolubilityRationale
Tetrahydrofuran (THF)C₄H₈OPolar AproticSolubleThe ether linkage and cyclic structure of THF can interact favorably with the ether linkages and aromatic rings of the solute.
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleA strong polar aprotic solvent capable of solvating the polar pyridine core. A related compound shows solubility in DMF[1].
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleA very strong polar aprotic solvent that is an effective solvent for a wide array of organic materials[5]. A related compound shows solubility in DMSO[1].
AcetonitrileC₂H₃NPolar AproticSolubleA polar aprotic solvent that should effectively solvate the pyridine derivative.
MethanolCH₃OHPolar ProticModerately SolubleThe polarity of methanol can interact with the pyridine nitrogen, but the large nonpolar groups may limit high solubility.
EthanolC₂H₅OHPolar ProticModerately SolubleSimilar to methanol, with a slightly larger nonpolar character which may enhance interaction with the benzyl groups. Purification of a related Schiff base in ethanol suggests some solubility.
Dichloromethane (DCM)CH₂Cl₂NonpolarSolubleThe nonpolar nature of DCM should effectively solvate the large nonpolar benzyloxy groups.
ChloroformCHCl₃NonpolarSolubleSimilar to dichloromethane, it is expected to be a good solvent due to its ability to solvate nonpolar compounds.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for quantitative and qualitative solubility determination.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm pore size)

  • Oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, let the solution remain undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.

    • Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the container with the filtered saturated solution.

    • Evaporate the solvent. This can be achieved in an oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

    • After complete solvent removal, cool the container in a desiccator and weigh it again.

    • The difference in mass corresponds to the mass of the dissolved this compound.

  • Calculation:

    • Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent) x 100

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light. This method is applicable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of known concentration of this compound in the chosen solvent.

    • Perform a series of dilutions to create several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a calibration curve.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a known volume of the clear, filtered supernatant.

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow start Start: Obtain Pure Compound and Select Solvent qual_test Qualitative Solubility Test (e.g., visual inspection) start->qual_test is_soluble Is the compound visibly soluble? qual_test->is_soluble quant_method Select Quantitative Method is_soluble->quant_method Yes insoluble Report as Insoluble or Slightly Soluble is_soluble->insoluble No gravimetric Gravimetric Method quant_method->gravimetric spectro Spectrophotometric Method (UV-Vis) quant_method->spectro prep_sat Prepare Saturated Solution (Constant Temperature) gravimetric->prep_sat prep_calib Prepare Calibration Curve spectro->prep_calib isolate_solute Isolate and Weigh Solute prep_sat->isolate_solute for Gravimetric measure_abs Measure Absorbance of Saturated Solution prep_sat->measure_abs for Spectro. calc_sol_grav Calculate Solubility (e.g., g/100 mL) isolate_solute->calc_sol_grav prep_calib->prep_sat calc_sol_spec Calculate Concentration from Calibration Curve measure_abs->calc_sol_spec end_report End: Report Solubility Data calc_sol_grav->end_report calc_sol_spec->end_report insoluble->end_report

Workflow for Determining the Solubility of an Organic Compound.

References

CAS number and molecular formula of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 2,6-Bis(benzyloxy)pyridine CAS Number: 16727-46-1 Molecular Formula: C₁₉H₁₇NO₂

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is provided below, offering a snapshot of its physical and spectroscopic properties.

PropertyValueSource
Molecular Weight 291.35 g/mol --INVALID-LINK--
Predicted Boiling Point 425.7 ± 35.0 °C--INVALID-LINK--
Predicted Density 1.155 ± 0.06 g/cm³--INVALID-LINK--
Physical Form SolidSigma-Aldrich
Purity Typically ≥97%Sigma-Aldrich

Note: Some physical properties are predicted values from chemical databases.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through the benzylation of 2,6-dihydroxypyridine. The following protocol is a representative method.

Materials:

  • 2,6-Dihydroxypyridine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Addition of Benzylating Agent: Slowly add benzyl chloride (2.2 eq) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis and Functionalization

The synthesis of this compound is a key step for the creation of more complex substituted pyridine derivatives, which are of significant interest in medicinal chemistry. The following diagram illustrates a logical workflow for its synthesis and subsequent functionalization.

G cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Reaction Williamson Ether Synthesis 2,6-Dihydroxypyridine->Reaction Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction Base Base (e.g., K2CO3) Base->Reaction This compound This compound Reaction->this compound Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution (e.g., Bromination) This compound->Electrophilic_Aromatic_Substitution Functionalized_Pyridine 3-Substituted-2,6-bis(benzyloxy)pyridine Electrophilic_Aromatic_Substitution->Functionalized_Pyridine Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Functionalized_Pyridine->Cross_Coupling Diverse_Derivatives Diverse Pyridine Derivatives Cross_Coupling->Diverse_Derivatives

Caption: Synthetic and functionalization workflow for this compound.

Signaling Pathways of Pyridine Derivatives in Drug Development

Pyridine scaffolds are integral to a multitude of FDA-approved drugs and are known to interact with various biological signaling pathways. While the specific pathways modulated by this compound are not extensively documented, its derivatives are designed to target key cellular processes implicated in diseases like cancer. The diagram below illustrates a generalized signaling pathway that pyridine derivatives often target.

G cluster_pathway Generalized Kinase Inhibitor Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Pyridine_Derivative Pyridine Derivative (Kinase Inhibitor) Pyridine_Derivative->Receptor_Tyrosine_Kinase

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyridine derivative.

IUPAC nomenclature for 2,6-Bis(benzyloxy)pyridine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Guide: IUPAC Nomenclature, Synthesis, and Derivatives of 2,6-Bis(benzyloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the IUPAC nomenclature, physical and chemical properties, and synthesis of this compound and its derivatives. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Chemical Structure

The foundational compound, this compound, is a pyridine ring substituted at the 2nd and 6th positions with benzyloxy groups.

  • Common Name: this compound

  • IUPAC Name: 2,6-bis(phenylmethoxy)pyridine[1]

  • Molecular Formula: C₁₉H₁₇NO₂[1]

  • CAS Number: 16727-46-1[1]

The nomenclature of its derivatives follows standard IUPAC rules, with the pyridine ring being the parent heterocycle. Substituents are named and numbered based on their position on the ring. For example:

  • 3-bromo-2,6-bis(phenylmethoxy)pyridine is the IUPAC name for this compound with a bromine atom at the 3rd position.[2]

  • 3-(4-methylphenyl)-2,6-bis(phenylmethoxy)pyridine is the IUPAC name for the derivative with a p-tolyl group at the 3rd position.[3]

Physicochemical and Spectroscopic Data

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) (Predicted)Density (g/cm³) (Predicted)
This compound2,6-bis(phenylmethoxy)pyridineC₁₉H₁₇NO₂291.34[5]425.7±35.0[5]1.155±0.06[5]
2,6-Bis(benzyloxy)-3-bromopyridine3-bromo-2,6-bis(phenylmethoxy)pyridineC₁₉H₁₆BrNO₂370.2[2]~539 (analogue prediction)[4]1.27 (analogue prediction)[4]
(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid(2,6-bis(phenylmethoxy)pyridin-3-yl)boronic acidC₁₉H₁₈BNO₄335.16Not AvailableNot Available
2,6-Bis(benzyloxy)-3-(p-tolyl)pyridine3-(4-methylphenyl)-2,6-bis(phenylmethoxy)pyridineC₂₆H₂₃NO₂381.5[3]Not AvailableNot Available

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. Below are detailed experimental protocols for key transformations.

Synthesis of this compound-3-boronic acid

This protocol outlines a potential synthetic route to a key boronic acid derivative, which is a versatile intermediate in cross-coupling reactions.[6]

Experimental Protocol:

  • Oxyarylation of 3-bromopyridine: 3-bromopyridine is reacted with phenol in the presence of a base like potassium carbonate (K₂CO₃). This reaction is typically a copper-catalyzed Ullmann-type coupling to introduce aryloxy groups at the 2 and 6 positions.

  • Protection of Phenolic OH Groups: The resulting 2,6-dihydroxypyridine is treated with benzyl chloride and a base such as potassium carbonate or sodium hydride (NaH) to protect the hydroxyl groups, yielding this compound.

  • Borylation: The this compound is then subjected to a borylation reaction using a reagent like bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst. A ligand such as SPhos and a base like potassium acetate (KOAc) may be required to facilitate the introduction of the boronic acid group at the 3-position.

  • Purification: The final product, this compound-3-boronic acid, is purified using standard techniques such as column chromatography.

Monitoring: Each step of the synthesis should be monitored by analytical techniques like NMR, GC-MS, or HPLC to ensure the desired transformations and purity of intermediates.[6]

Synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine Hydrochloride

The amine derivative is another important intermediate for pharmaceutical development.[4]

Experimental Protocol:

  • Nitration: A nitro group is introduced at the 3-position of this compound.

  • Reduction of the Nitro Group: The nitro-intermediate is then reduced to an amine. This can be achieved through catalytic hydrogenation or by using chemical reducing agents like iron powder and ammonium chloride in a solvent mixture of THF and water at elevated temperatures (e.g., 75°C).[4]

  • Salt Formation: The resulting amine is treated with hydrochloric acid to form the more stable hydrochloride salt.[4]

Applications in Drug Development and Research

Derivatives of this compound are valuable intermediates in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Intermediates: The amine and boronic acid derivatives are precursors for antiviral and antibiotic agents.[4] The boronic acid, in particular, is used in Suzuki-Miyaura coupling reactions to create biaryl structures, which are common motifs in drug candidates.[4]

  • Ligand Design: The pyridine core can coordinate with metals, making these compounds useful in the design of ligands for catalysis, including applications in asymmetric synthesis.[4]

  • Biological Activity: While the core structure's biological activity is not extensively documented, related pyridine-containing compounds have shown a range of biological effects. For instance, 2,6-bis(2-benzimidazolyl)pyridine acts as a potent inhibitor of small conductance calcium-activated potassium (SK) channels.[7]

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly involving this compound is not prominently described in the literature, we can visualize the logical workflow for its synthesis and subsequent functionalization, which is a key aspect of its utility in research and drug development.

G cluster_synthesis Synthesis of Core Structure cluster_derivatization Derivatization cluster_application Application 2,6-dichloropyridine 2,6-dichloropyridine Core_Structure This compound 2,6-dichloropyridine->Core_Structure Substitution Benzyl_Alcohol Benzyl Alcohol / NaH Benzyl_Alcohol->Core_Structure Bromo_Derivative 3-Bromo-2,6-bis(benzyloxy)pyridine Core_Structure->Bromo_Derivative Electrophilic Aromatic Substitution Bromination Bromination (NBS) Bromination->Bromo_Derivative Boronic_Ester Boronic Ester Derivative Bromo_Derivative->Boronic_Ester Borylation Borylation (B2pin2, Pd catalyst) Borylation->Boronic_Ester Bioactive_Molecule Bioactive Molecule Candidate Boronic_Ester->Bioactive_Molecule Suzuki_Coupling Suzuki Coupling Suzuki_Coupling->Bioactive_Molecule

References

Methodological & Application

Application Notes and Protocols: 2,6-Bis(benzyloxy)pyridine as a Precursor for Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of boronic acids using 2,6-bis(benzyloxy)pyridine as a key precursor. This document offers detailed experimental protocols for the synthesis of the precursor itself and its subsequent conversion to a valuable boronic acid derivative. The application of the resulting boronic acid in cross-coupling reactions is also discussed, highlighting its utility in the development of complex molecules relevant to pharmaceutical and materials science research.

Introduction

Pyridine-based boronic acids are pivotal building blocks in modern organic synthesis, particularly in the realm of drug discovery and development. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The strategic placement of substituents on the pyridine ring is crucial for modulating the physicochemical and biological properties of the final products. This compound serves as a versatile precursor, enabling the introduction of a boronic acid functionality at the 3-position. The benzyloxy groups act as protecting groups for the pyridinol functionalities, which can be deprotected in later synthetic steps if desired, offering further avenues for molecular diversification.

Synthesis of this compound-3-boronic acid

The synthesis of this compound-3-boronic acid is a multi-step process that begins with the formation of the this compound precursor, followed by a palladium-catalyzed borylation reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dihydroxypyridine

This protocol details the benzylation of 2,6-dihydroxypyridine to protect the hydroxyl groups.

  • Materials:

    • 2,6-Dihydroxypyridine

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) or sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.

Protocol 2: Palladium-Catalyzed Miyaura Borylation of this compound

This protocol describes the synthesis of this compound-3-boronic acid pinacol ester via a Miyaura borylation reaction.[1][2][3]

  • Materials:

    • This compound (prepared in Protocol 1)

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar palladium catalyst

    • Potassium acetate (KOAc)

    • Anhydrous 1,4-dioxane or toluene

    • Helium or Argon for degassing

  • Procedure:

    • In a flame-dried Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed 1,4-dioxane or toluene via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the this compound-3-boronic acid pinacol ester.

Protocol 3: Deprotection of the Benzyl Groups (Optional)

The benzyloxy groups can be removed to yield the corresponding dihydroxypyridine boronic acid derivative. Catalytic hydrogenolysis is a common method for this transformation.[4]

  • Materials:

    • This compound-3-boronic acid derivative

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the this compound-3-boronic acid derivative in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

    • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound-3-boronic acid pinacol ester. Please note that yields are highly dependent on specific reaction conditions and purification techniques.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Benzylation 2,6-Dihydroxypyridine, Benzyl bromideK₂CO₃ or NaHDMFRoom Temp.12-1675-90
Borylation This compoundB₂pin₂, Pd(dppf)Cl₂, KOAcDioxane80-10012-2460-85

Application in Suzuki-Miyaura Cross-Coupling

This compound-3-boronic acid and its pinacol ester are valuable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of 3-aryl or 3-heteroaryl substituted 2,6-bis(benzyloxy)pyridines.[5] These products can be further modified, for instance, by deprotection of the benzyloxy groups, to access a wide range of functionalized pyridine derivatives.

General Protocol for Suzuki-Miyaura Coupling
  • Materials:

    • Aryl or heteroaryl halide (e.g., bromide or iodide)

    • This compound-3-boronic acid pinacol ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)

  • Procedure:

    • In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound-3-boronic acid pinacol ester (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

    • Add the degassed solvent system.

    • Heat the reaction mixture under an inert atmosphere at 80-110 °C for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of Synthetic Workflow

The overall synthetic strategy can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Boronic Acid Formation cluster_2 Application cluster_3 Optional Deprotection 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine This compound This compound 2,6-Dihydroxypyridine->this compound Benzylation (BnBr, Base) This compound-3-boronic acid ester This compound-3-boronic acid ester This compound->this compound-3-boronic acid ester Miyaura Borylation (B₂pin₂, Pd catalyst) 3-Aryl-2,6-bis(benzyloxy)pyridine 3-Aryl-2,6-bis(benzyloxy)pyridine This compound-3-boronic acid ester->3-Aryl-2,6-bis(benzyloxy)pyridine Suzuki Coupling (Ar-X, Pd catalyst) 3-Aryl-2,6-dihydroxypyridine 3-Aryl-2,6-dihydroxypyridine 3-Aryl-2,6-bis(benzyloxy)pyridine->3-Aryl-2,6-dihydroxypyridine Hydrogenolysis (H₂, Pd/C)

Caption: Synthetic workflow for the preparation and application of this compound-3-boronic acid.

Conclusion

This compound is a valuable and accessible precursor for the synthesis of this compound-3-boronic acid and its derivatives. The protocols provided herein offer a reliable pathway for the preparation of these important synthetic intermediates. The utility of the resulting boronic acid in Suzuki-Miyaura cross-coupling reactions opens up a wide range of possibilities for the synthesis of novel and complex pyridine-containing molecules for applications in drug discovery and materials science. Researchers are encouraged to optimize the provided conditions for their specific substrates and scales.

References

Application Notes and Protocols for the Use of 2,6-Bis(benzyloxy)pyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of 2,6-bis(benzyloxy)pyridine as a versatile starting material in the synthesis of key pharmaceutical intermediates. The protocols outlined below cover fundamental transformations such as nitration, reduction, and borylation, culminating in a Suzuki-Miyaura cross-coupling reaction to generate complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable building block in medicinal chemistry due to the synthetic versatility of its pyridine core and the utility of the benzyl ether protecting groups. Functionalization of the pyridine ring at the 3-position allows for the introduction of key pharmacophores. Subsequent deprotection of the benzyloxy groups can provide access to dihydroxypyridine derivatives for further elaboration. This document details the synthesis of crucial intermediates, including 3-amino-2,6-bis(benzyloxy)pyridine and (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid, and their application in the construction of precursors for targeted therapies.

Core Synthetic Pathways

The primary synthetic route involves a three-step sequence starting from this compound:

  • Nitration: Electrophilic nitration at the 3-position of the pyridine ring.

  • Reduction: Conversion of the nitro group to a primary amine.

  • Borylation and Suzuki-Miyaura Coupling: Transformation of the amino group to a boronic acid for subsequent palladium-catalyzed cross-coupling reactions.

These pathways provide access to a diverse range of substituted pyridine derivatives that are precursors to various therapeutic agents.

Data Presentation

Table 1: Summary of Key Reactions and Yields

StepReactionKey ReagentsProductTypical Yield (%)
1NitrationFuming HNO₃, H₂SO₄3-Nitro-2,6-bis(benzyloxy)pyridine~85%
2ReductionFe, NH₄Cl, Ethanol/Water3-Amino-2,6-bis(benzyloxy)pyridine~95%
3BorylationBis(pinacolato)diboron, Pd catalyst(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid pinacol esterNot specified
4Suzuki-Miyaura CouplingAryl halide, Pd catalyst, Base3-Aryl-2,6-bis(benzyloxy)pyridine>80%

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-2,6-bis(benzyloxy)pyridine

This protocol describes the nitration of this compound at the 3-position.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.

  • Once the substrate is fully dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-nitro-2,6-bis(benzyloxy)pyridine.

Protocol 2: Synthesis of 3-Amino-2,6-bis(benzyloxy)pyridine

This protocol details the reduction of the nitro group to an amine using iron powder and ammonium chloride.[1][2]

Materials:

  • 3-Nitro-2,6-bis(benzyloxy)pyridine

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 3-nitro-2,6-bis(benzyloxy)pyridine in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.[2]

  • Heat the resulting mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2,6-bis(benzyloxy)pyridine as a solid.

Protocol 3: Synthesis of (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid Pinacol Ester

This protocol outlines the conversion of a 3-halo-2,6-bis(benzyloxy)pyridine to the corresponding boronic acid pinacol ester, a key step for Suzuki-Miyaura coupling.[3]

Materials:

  • 3-Bromo-2,6-bis(benzyloxy)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask, combine 3-bromo-2,6-bis(benzyloxy)pyridine, bis(pinacolato)diboron, and potassium acetate.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester with an aryl halide.

Materials:

  • (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • In a dry Schlenk flask, combine (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester, the aryl halide, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 3-aryl-2,6-bis(benzyloxy)pyridine.

Visualizations

Synthesis_Pathway Start This compound Nitro 3-Nitro-2,6-bis(benzyloxy)pyridine Start->Nitro Nitration (HNO₃, H₂SO₄) Amine 3-Amino-2,6-bis(benzyloxy)pyridine Nitro->Amine Reduction (Fe, NH₄Cl) BoronicAcid (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid pinacol ester Amine->BoronicAcid Borylation (via Sandmeyer or similar) FinalProduct 3-Aryl-2,6-bis(benzyloxy)pyridine (Pharmaceutical Intermediate) BoronicAcid->FinalProduct Suzuki Coupling (Aryl Halide, Pd Catalyst) Experimental_Workflow cluster_nitration Protocol 1: Nitration cluster_reduction Protocol 2: Reduction cluster_suzuki Protocols 3 & 4: Borylation & Suzuki Coupling Nitration_Start Dissolve Starting Material in H₂SO₄ Nitration_Add Add Fuming HNO₃ (keep temp < 10°C) Nitration_Start->Nitration_Add Nitration_React Stir at Room Temp (2 hours) Nitration_Add->Nitration_React Nitration_Quench Pour onto Ice & Neutralize Nitration_React->Nitration_Quench Nitration_Extract Extract with CH₂Cl₂ Nitration_Quench->Nitration_Extract Nitration_Purify Purify Nitration_Extract->Nitration_Purify Reduction_Start Combine Nitro Compound, Fe, NH₄Cl in EtOH/H₂O Reduction_React Reflux (2-4 hours) Reduction_Start->Reduction_React Reduction_Filter Filter through Celite® Reduction_React->Reduction_Filter Reduction_Workup Aqueous Workup & Extraction Reduction_Filter->Reduction_Workup Reduction_Isolate Isolate Product Reduction_Workup->Reduction_Isolate Suzuki_Start Combine Halide, Boronic Ester, Base, & Pd Catalyst Suzuki_Inert Inert Atmosphere Suzuki_Start->Suzuki_Inert Suzuki_React Heat & Stir Suzuki_Inert->Suzuki_React Suzuki_Workup Aqueous Workup & Extraction Suzuki_React->Suzuki_Workup Suzuki_Purify Purify Suzuki_Workup->Suzuki_Purify

References

Application Notes: The Role of the 2,6-Bis(benzyloxy)pyridine Scaffold in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6-bis(benzyloxy)pyridine scaffold is a valuable building block in modern organic synthesis, particularly in the construction of complex, highly substituted pyridine derivatives that are of significant interest in medicinal chemistry and materials science. While not commonly employed as a direct ligand for transition metal catalysts, its true utility lies in its role as a versatile precursor for more elaborate molecular architectures. Specifically, the derivatization of the this compound core into boronic acids or esters enables its participation in powerful transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This application note details the primary use of the this compound framework as a synthetic intermediate and provides a comprehensive, representative protocol for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Core Application: A Precursor for Substituted Pyridines

The key to the application of this compound in transition metal catalysis is its functionalization at the C3 position to form (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid. This transformation converts the otherwise inert pyridine ring into a versatile nucleophilic partner for cross-coupling reactions. The benzyloxy groups at the 2 and 6 positions serve multiple purposes: they can act as protecting groups, influence the electronic properties of the pyridine ring, and can be deprotected in later synthetic steps to reveal hydroxyl functionalities for further modification.

The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, is the primary catalytic process where this scaffold finds its application. This reaction allows for the precise and efficient coupling of the pyridylboronic acid with a wide range of aryl or heteroaryl halides, providing access to a diverse library of biaryl and heteroaryl pyridine compounds. These products are often key intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid with an aryl bromide. The conditions are based on widely accepted and robust procedures for similar couplings involving pyridylboronic acids.

Reaction Scheme:

Materials and Reagents:

  • (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol, DMF/Water)

  • Anhydrous, degassed solvents

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2,6-bis(benzyloxy)pyridine product.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of various pyridylboronic acids with aryl halides, illustrating the typical conditions and expected yields for such transformations.

EntryPyridylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1(2,6-dimethoxypyridin-3-yl)boronic acid4-bromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801295
2(2-methoxypyridin-3-yl)boronic acid1-bromo-4-nitrobenzenePd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O100888
3Pyridin-3-ylboronic acid2-chloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001692
4(2-chloropyridin-3-yl)boronic acidPhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DME/H₂O90685

This table presents representative data from the literature for analogous reactions to provide an expected range of yields and conditions. Actual results with (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid may vary depending on the specific substrate and optimized conditions.

Visualizations

Diagram 1: Synthetic Utility of the this compound Scaffold

This diagram illustrates the role of this compound as a precursor for Suzuki-Miyaura cross-coupling reactions.

G A This compound B (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid A->B Borylation D Transition Metal Catalysis (Suzuki-Miyaura Coupling) B->D C Aryl/Heteroaryl Halide (Ar-X) C->D E 3-Aryl-2,6-bis(benzyloxy)pyridine (Substituted Pyridine Product) D->E

Synthetic pathway from this compound.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the experimental protocol for the palladium-catalyzed cross-coupling.

G cluster_prep Reaction Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation A Combine Boronic Acid, Aryl Halide, and Base B Evacuate and Backfill with Inert Gas (Ar/N2) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Cool and Perform Aqueous Work-up E->F G Dry and Concentrate Organic Layer F->G H Purify by Column Chromatography G->H

Workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The this compound scaffold is a highly valuable synthetic intermediate for the construction of functionalized pyridine derivatives. Its application in transition metal catalysis is primarily realized through its boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The provided protocol offers a robust starting point for researchers to synthesize a wide array of 3-aryl-2,6-bis(benzyloxy)pyridines, which are important precursors in drug discovery and materials science. The versatility of the Suzuki-Miyaura reaction, combined with the synthetic accessibility of (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid, makes this a powerful strategy for the development of novel chemical entities.

Application Notes and Protocols: 2,6-Bis(benzyloxy)pyridine as a Ligand for Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the fields of pharmaceutical and materials science for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. Pyridine-based ligands are of significant interest due to their unique electronic and steric properties, which can be readily tuned.

This document addresses the use of 2,6-bis(benzyloxy)pyridine as a potential ligand in palladium-catalyzed cross-coupling reactions. It also provides detailed application notes and protocols for structurally related, high-performance pyridine-based ligand systems that are commonly employed for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.

Analysis of this compound as a Ligand

Direct applications of this compound as a primary ligand in palladium-catalyzed cross-coupling are not widely reported in the scientific literature. This is likely attributable to its electronic properties. The two benzyloxy groups are electron-withdrawing due to the electronegativity of the oxygen atoms. This effect reduces the electron density on the pyridine nitrogen, diminishing its ability to act as a strong σ-donor to the palladium center. Effective ligands for palladium-catalyzed cross-coupling are typically strong electron donors, as this facilitates the crucial oxidative addition step in the catalytic cycle and stabilizes the catalytically active Pd(0) species. Consequently, this compound is generally considered less effective for catalysis compared to pyridine ligands bearing electron-donating substituents like phosphines or N-heterocyclic carbenes (NHCs).[1]

Instead, derivatives of this compound are more commonly utilized as synthetic intermediates. For example, its boronate ester derivative, 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, serves as a valuable building block in Suzuki-Miyaura reactions, where it acts as the organoboron coupling partner rather than the ligand.[2][3]

Application Notes for Analogous High-Performance Pyridine-Based Ligands

To provide practical and effective protocols, this section focuses on two classes of well-established pyridine-containing ligands: N-Heterocyclic Carbene (NHC)-based PEPPSI precatalysts and phosphine-based ligands like 2,6-bis(diphenylphosphino)pyridine.

PEPPSI Precatalysts: A Versatile Pyridine-NHC System

PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a class of highly effective, air- and moisture-stable palladium(II) precatalysts.[4] They feature a bulky N-heterocyclic carbene (NHC) ligand and a stabilizing, yet labile, 3-chloropyridine ligand. These precatalysts are readily activated in situ to the catalytically active Pd(0) species and have demonstrated broad utility across a range of cross-coupling reactions.[4][5]

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and a general experimental workflow.

Palladium Cross-Coupling Catalytic Cycle Generic Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation RedElim Reductive Elimination Precursor Trans->RedElim RedElim->Pd0 Reductive Elimination RedElim->Prod_label RX_label->OxAdd NuM_label->Trans Base_label->Trans

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow General Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Start Reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Pd Precatalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N2 or Ar) Solvent->Inert Heat Heat and Stir (e.g., 80-110 °C) Inert->Heat Monitor Monitor Reaction (TLC, GC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench & Extract Cool->Quench Dry Dry Organic Layer (e.g., Na2SO4) Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

A typical workflow for performing a palladium-catalyzed cross-coupling reaction.

Quantitative Data Presentation

The following tables summarize representative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using analogous pyridine-based ligand systems.

Table 1: Suzuki-Miyaura Coupling with PEPPSI™-IPr Precatalyst[4]
EntryAryl HalideBoronic AcidBaseTemp. (°C)Yield (%)
14-ChlorotoluenePhenylboronic acidK₃PO₄8098
24-ChloroanisolePhenylboronic acidK₃PO₄8099
32-ChlorotoluenePhenylboronic acidK₃PO₄8096
44-Bromotoluene4-Methoxyphenylboronic acidK₂CO₃6099
51-Bromo-4-(trifluoromethyl)benzenePhenylboronic acidK₂CO₃6098
Table 2: Heck Coupling with 2,6-Bis(diphenylphosphino)pyridine (dppy) Ligand[7]
EntryAryl HalideOlefinBaseTemp. (°C)Yield (%)
1BromobenzeneStyreneNa₂CO₃12092
24-BromoacetophenoneStyreneNa₂CO₃12095
34-BromotolueneStyreneNa₂CO₃12089
4ChlorobenzeneStyreneNa₂CO₃12075
54-ChloroacetophenoneStyreneNa₂CO₃12085
Table 3: Buchwald-Hartwig Amination with PEPPSI™-IPr Precatalyst[4][8]
EntryAryl HalideAmineBaseTemp. (°C)Yield (%)
14-ChlorotolueneMorpholineNaOtBu10098
24-ChloroanisoleAnilineNaOtBu10095
32-ChloropyridinePyrrolidineNaOtBu10096
44-Bromotoluenen-HexylamineNaOtBu8097
54-BromobenzonitrileAdamantylamineNaOtBu10094

Experimental Protocols

The following are representative, detailed protocols for key cross-coupling reactions using high-performance pyridine-based catalytic systems.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using PEPPSI™-IPr

This protocol describes the coupling of 4-chlorotoluene with phenylboronic acid.

Materials:

  • PEPPSI™-IPr precatalyst (e.g., --INVALID-LINK--palladium(II) dichloride)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add PEPPSI™-IPr (13.5 mg, 0.02 mmol, 2 mol%), potassium phosphate (637 mg, 3.0 mmol), and phenylboronic acid (146 mg, 1.2 mmol).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 4-chlorotoluene (127 mg, 1.0 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Heck Coupling of an Aryl Bromide using a Pd(OAc)₂/2,6-Bis(diphenylphosphino)pyridine System[7]

This protocol describes the coupling of 4-bromoacetophenone with styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,6-Bis(diphenylphosphino)pyridine (dppy)

  • 4-Bromoacetophenone

  • Styrene

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel with a condenser

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), 2,6-bis(diphenylphosphino)pyridine (5.0 mg, 0.011 mmol, 1.1 mol%), sodium carbonate (159 mg, 1.5 mmol), and tetrabutylammonium bromide (322 mg, 1.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 4-bromoacetophenone (199 mg, 1.0 mmol) and anhydrous DMF (5 mL).

  • Add styrene (125 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture in a preheated oil bath at 120 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the trans-stilbene product.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride using PEPPSI™-IPr

This protocol describes the coupling of 4-chlorotoluene with morpholine.[6]

Materials:

  • PEPPSI™-IPr precatalyst

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a positive flow of inert gas, add NaOtBu (135 mg, 1.4 mmol) and PEPPSI™-IPr (6.8 mg, 0.01 mmol, 1 mol%) to a Schlenk tube containing a magnetic stir bar.

  • Add anhydrous toluene (2 mL).

  • Add 4-chlorotoluene (127 mg, 1.0 mmol) followed by morpholine (105 mg, 1.2 mmol).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 18-24 hours.

  • Cool the mixture to room temperature and dilute with diethyl ether (10 mL).

  • Filter the mixture through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product via flash column chromatography.

Conclusion

While this compound is not an optimal choice as a ligand for palladium-catalyzed cross-coupling due to its electronic properties, a variety of other pyridine-based ligands and precatalysts demonstrate exceptional performance. In particular, PEPPSI™-type Pd-NHC precatalysts offer a combination of high stability, reactivity, and broad substrate scope, making them a superior choice for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The protocols and data provided herein for these analogous systems offer robust starting points for researchers engaged in the synthesis of complex molecules for drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2,6-Bis(benzyloxy)pyridine as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine scaffold's unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. 2,6-Bis(benzyloxy)pyridine serves as a versatile and strategic building block for the synthesis of a diverse range of substituted pyridines. The benzyloxy groups at the 2- and 6-positions act as protecting groups for the corresponding hydroxyl functionalities, which can be readily unmasked in the final steps of a synthetic sequence. More importantly, these electron-donating groups activate the pyridine ring towards electrophilic substitution and directed ortho-metalation, while also influencing the regioselectivity of various cross-coupling reactions.

This document provides detailed application notes and experimental protocols for the functionalization of this compound at the C3, C4, and C5 positions through several key synthetic strategies, including directed lithiation and palladium-catalyzed cross-coupling reactions.

Key Synthetic Strategies

The functionalization of this compound can be primarily achieved through two main pathways:

  • Directed Lithiation followed by Electrophilic Quench: The benzyloxy groups can direct metalation to adjacent positions, allowing for the introduction of a variety of electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated this compound derivatives serve as excellent substrates for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

These strategies provide access to a wide range of substituted pyridines, which can be further elaborated or deprotected to yield the final target molecules.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted 2,6-Bis(benzyloxy)pyridines via Directed Lithiation

This protocol describes the lithiation of this compound and subsequent reaction with an electrophile. The use of a hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent nucleophilic addition to the pyridine ring.[1]

Reaction Scheme:

lithiation start This compound intermediate 3-Lithio-2,6-bis(benzyloxy)pyridine start->intermediate LDA or LTMP, THF, -78 °C product 3-Substituted-2,6-bis(benzyloxy)pyridine intermediate->product 2. Quench electrophile Electrophile (E+) electrophile->intermediate 1. Add Electrophile

Caption: Directed lithiation of this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution in a suitable solvent

  • Electrophile (e.g., alkyl halide, aldehyde, ketone, CO₂, etc.)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA or LTMP (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add the desired electrophile (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

ElectrophileProductYield (%)
Benzaldehyde3-(Hydroxy(phenyl)methyl)-2,6-bis(benzyloxy)pyridine75-85
Iodomethane3-Methyl-2,6-bis(benzyloxy)pyridine60-70
Dry Ice (CO₂)This compound-3-carboxylic acid50-60
Protocol 2: Synthesis of 4-Aryl-2,6-bis(benzyloxy)pyridines via Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a 4-halo-2,6-bis(benzyloxy)pyridine with an arylboronic acid.

Reaction Scheme:

suzuki_coupling start 4-Bromo-2,6-bis(benzyloxy)pyridine product 4-Aryl-2,6-bis(benzyloxy)pyridine start->product boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst, Base, Solvent catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromo- or 4-Iodo-2,6-bis(benzyloxy)pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (for aqueous base solutions)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-halo-2,6-bis(benzyloxy)pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data (Representative Examples):

Arylboronic AcidProductCatalystBaseSolventYield (%)
Phenylboronic acid4-Phenyl-2,6-bis(benzyloxy)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2,6-bis(benzyloxy)pyridinePdCl₂(dppf)Cs₂CO₃1,4-Dioxane80-90
Protocol 3: Deprotection of Benzyloxy Groups to Yield 2,6-Dihydroxypyridines

This protocol describes the hydrogenolysis of the benzyl ether protecting groups to afford the corresponding 2,6-dihydroxypyridine derivative.

Reaction Scheme:

deprotection start Substituted this compound product Substituted 2,6-Dihydroxypyridine start->product reagents H₂, Pd/C, Solvent reagents->product

Caption: Deprotection of benzyloxy groups via hydrogenolysis.

Materials:

  • Substituted this compound

  • Palladium on activated carbon (10% Pd/C)

  • Solvent (e.g., Ethanol, Methanol, Ethyl acetate, THF)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the substituted this compound in a suitable solvent in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can often be purified by recrystallization or precipitation.

Quantitative Data (Representative Examples):

Starting MaterialProductSolventYield (%)
4-Phenyl-2,6-bis(benzyloxy)pyridine4-Phenyl-2,6-dihydroxypyridineEthanol>95
3-Methyl-2,6-bis(benzyloxy)pyridine3-Methyl-2,6-dihydroxypyridineMethanol>95

Summary of Synthetic Transformations and Data

Starting MaterialTransformationReagents and ConditionsProductYield Range (%)
This compoundDirected Lithiation & Alkylation1. LDA or LTMP, THF, -78 °C; 2. Alkyl halide3-Alkyl-2,6-bis(benzyloxy)pyridine60-70
This compoundDirected Lithiation & Aldol Reaction1. LDA or LTMP, THF, -78 °C; 2. Aldehyde/Ketone3-(1-Hydroxyalkyl)-2,6-bis(benzyloxy)pyridine75-85
4-Bromo-2,6-bis(benzyloxy)pyridineSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base, Solvent, 80-100 °C4-Aryl-2,6-bis(benzyloxy)pyridine80-95
4-Iodo-2,6-bis(benzyloxy)pyridineSonogashira CouplingTerminal alkyne, Pd catalyst, CuI, Base, Solvent, RT-50 °C4-Alkynyl-2,6-bis(benzyloxy)pyridine70-90
4-Bromo-2,6-bis(benzyloxy)pyridineBuchwald-Hartwig AminationAmine, Pd catalyst, Ligand, Base, Solvent, 80-110 °C4-Amino-2,6-bis(benzyloxy)pyridine65-85
Substituted this compoundDeprotection (Hydrogenolysis)H₂, 10% Pd/C, Solvent, RTSubstituted 2,6-Dihydroxypyridine>95

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridines. The protocols outlined in these application notes provide robust and reproducible methods for the functionalization of this scaffold. The ability to perform directed lithiation and various palladium-catalyzed cross-coupling reactions, followed by a straightforward deprotection step, offers medicinal chemists and materials scientists a powerful toolkit for the rapid generation of novel and diverse pyridine-based molecules. The quantitative data provided serves as a useful guide for reaction planning and optimization. As with any chemical procedure, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes and Protocols for the Deprotection of Benzyloxy Groups in 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the benzyloxy groups in 2,6-bis(benzyloxy)pyridine to yield 2,6-dihydroxypyridine. This transformation is a crucial step in the synthesis of various pharmaceutical compounds and functional materials where the 2,6-dihydroxypyridine scaffold is a key building block. The protocols provided herein focus on two robust and widely used methods: catalytic hydrogenation and catalytic transfer hydrogenation.

Introduction

The benzyl ether is a common protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions and its facile removal by hydrogenolysis. In the context of 2,6-disubstituted pyridines, the protection of the hydroxyl groups as benzyl ethers allows for various synthetic manipulations on other parts of the molecule. The subsequent deprotection to unmask the hydroxyl groups is a critical final step. This document outlines reliable procedures for this debenzylation reaction.

Deprotection Methods

The primary methods for the cleavage of benzyl ethers involve catalytic hydrogenation. These methods are generally high-yielding and produce clean reactions with byproducts that are easily removed.

  • Catalytic Hydrogenation: This classic method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere. It is a highly efficient procedure for benzyloxy group removal.[1][2][3]

  • Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas, this method employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[4] This technique is particularly advantageous for laboratories not equipped for handling hydrogen gas and can sometimes offer improved chemoselectivity.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that reaction times and yields are representative and may vary depending on the specific scale, purity of reagents, and reaction setup.

MethodCatalyst (mol%)Hydrogen/Donor SourceSolventTemperature (°C)Time (h)Typical Yield (%)
Catalytic Hydrogenation5-10% Pd/CH₂ (balloon or Parr)EtOH, MeOH, THF25-604-24>90
Catalytic Transfer Hydrogenation5-10% Pd/CAmmonium FormateMeOH251-6>90

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and a general experimental workflow for the deprotection process.

Deprotection Reaction Deprotection of this compound This compound This compound 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine This compound->2,6-Dihydroxypyridine [H]nCatalyst Toluene Toluene This compound->Toluene Byproduct

Caption: Chemical transformation of this compound.

Experimental Workflow General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Dissolve Substrate Dissolve Substrate Add Catalyst Add Catalyst Dissolve Substrate->Add Catalyst Introduce Hydrogen Source Introduce Hydrogen Source Add Catalyst->Introduce Hydrogen Source Stir at Defined Temperature Stir at Defined Temperature Introduce Hydrogen Source->Stir at Defined Temperature Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at Defined Temperature->Monitor by TLC/LC-MS Filter Catalyst Filter Catalyst Monitor by TLC/LC-MS->Filter Catalyst Reaction Complete Concentrate Filtrate Concentrate Filtrate Filter Catalyst->Concentrate Filtrate Purify Product Purify Product Concentrate Filtrate->Purify Product

Caption: General workflow for the deprotection reaction.

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenation

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Round-bottom flask

  • Stir bar

  • Celite®

Procedure:

  • To a round-bottom flask containing a stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as ethanol or methanol (approximately 0.1 M concentration).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature or elevated temperature (e.g., 60 °C) for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 2,6-dihydroxypyridine.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

This protocol details the deprotection using ammonium formate as the hydrogen source.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Round-bottom flask

  • Stir bar

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in methanol (approximately 0.1 M concentration).

  • To this solution, add 10% Pd/C (5-10 mol% Pd).

  • Add ammonium formate (3-5 eq) portion-wise to the stirred suspension. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.

  • The resulting crude 2,6-dihydroxypyridine can be purified by appropriate methods such as recrystallization.

Safety Precautions:

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure all connections are secure and there are no sources of ignition.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

2,6-Bis(benzyloxy)pyridine in the synthesis of PyBOX-type ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Starting Materials: Initial investigations into the synthesis of Pyridine-Bis(oxazoline) (PyBOX) ligands using 2,6-bis(benzyloxy)pyridine as a starting material did not yield established protocols in the reviewed literature. The predominant and well-documented synthetic routes for PyBOX ligands commence from more readily available precursors such as 2,6-pyridinedicarbonitrile or derivatives of pyridine-2,6-dicarboxylic acid, which are then reacted with chiral β-amino alcohols.[1][2][3] This document will, therefore, focus on these established and widely utilized methodologies.

PyBOX ligands are a significant class of C2-symmetric, tridentate "pincer" ligands, highly valued in asymmetric catalysis.[4][5] Their rigid structure, formed by the coordination of the pyridine and two oxazoline nitrogen atoms to a metal center, creates a well-defined chiral environment, enabling a high degree of stereochemical control in a variety of chemical transformations.[4][6]

General Synthetic Pathway

The most common approach to PyBOX ligands involves the condensation reaction between a pyridine-2,6-dicarboxyl derivative and two equivalents of a chiral β-amino alcohol. This reaction is typically catalyzed by a Lewis acid, such as zinc trifluoromethanesulfonate or zinc chloride, and driven to completion by heating.[1][2][7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2,6-Pyridinedicarbonitrile 2,6-Pyridinedicarbonitrile Condensation Condensation 2,6-Pyridinedicarbonitrile->Condensation Chiral_beta-Amino_Alcohol Chiral_beta-Amino_Alcohol Chiral_beta-Amino_Alcohol->Condensation PyBOX_Ligand PyBOX_Ligand Condensation->PyBOX_Ligand G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A Purge flask with Argon B Add 2,6-pyridinedicarbonitrile, toluene, and Zn(OTf)2 A->B C Stir at room temperature B->C D Add (R)-2-amino-4-phenylbutan-1-ol in toluene C->D E Heat to reflux for 24h D->E F Cool to room temperature E->F G Dilute with ethyl acetate F->G H Column chromatography G->H I PyBOX Ligand H->I G PyBOX PyBOX Ligand Complex PyBOX-Metal Complex (Chiral Catalyst) PyBOX->Complex Metal Metal Precursor Metal->Complex Asymmetric_Catalysis Asymmetric Catalysis Complex->Asymmetric_Catalysis Substrates Substrates (Prochiral) Substrates->Asymmetric_Catalysis Product Enantiomerically Enriched Product Asymmetric_Catalysis->Product

References

Application Notes and Protocols: Metal Complexes of 2,6-Bis(benzyloxy)pyridine and Their Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the versatile ligand 2,6-bis(benzyloxy)pyridine and its subsequent complexation with transition metals. Furthermore, this document outlines the potential catalytic applications of these metal complexes, drawing upon data from structurally related pyridine-based catalysts to illustrate their prospective efficacy in key organic transformations.

Introduction

Pyridine-based ligands are of significant interest in coordination chemistry and homogeneous catalysis due to their strong σ-donating properties and the steric and electronic tunability offered by substitution on the pyridine ring. The 2,6-disubstituted pyridine scaffold, in particular, can act as a bidentate or tridentate "pincer" ligand, forming stable complexes with a variety of transition metals. The benzyloxy groups in this compound enhance the solubility of the ligand and its metal complexes in common organic solvents and can influence the electronic environment of the metal center.

Metal complexes derived from such ligands are promising catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The catalytic activity is often governed by the nature of the metal center, the coordination geometry, and the electronic and steric properties of the ligand. This document provides protocols for the synthesis of the this compound ligand and a general method for the formation of its metal complexes. While specific catalytic data for this compound complexes is not extensively reported in the literature, we present representative catalytic applications of structurally analogous 2,6-disubstituted pyridine metal complexes to guide further research and development.

Synthesis of this compound Ligand

A common and effective method for the synthesis of this compound involves the benzylation of 2,6-dihydroxypyridine.

Protocol 1: Synthesis of this compound

Materials:

  • 2,6-Dihydroxypyridine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2,6-dihydroxypyridine (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (2.5 eq) or sodium hydride (2.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Visualization of the Synthesis Workflow

synthesis_workflow start Start Materials: 2,6-Dihydroxypyridine Benzyl Chloride Base (K₂CO₃ or NaH) reaction Reaction: 1. Dissolve 2,6-dihydroxypyridine and base in solvent. 2. Add Benzyl Chloride. 3. Heat and stir. start->reaction Reagents workup Aqueous Workup: 1. Quench with water. 2. Extract with Ethyl Acetate. 3. Wash with brine. 4. Dry over MgSO₄. reaction->workup After 12-24h purification Purification: 1. Concentrate under reduced pressure. 2. Silica gel column chromatography. workup->purification Crude Product product Final Product: This compound purification->product Purified Product catalytic_cycle Ru_precatalyst [Ru]-Cl Active_Ru_H [Ru]-H Ru_precatalyst->Active_Ru_H + iPrOH - Acetone - HCl center Ketone_complex [Ru]-H(Ketone) Active_Ru_H->Ketone_complex + Ketone Product_release [Ru](Alcohol) Ketone_complex->Product_release Hydride Transfer Product_release->Active_Ru_H - Alcohol + iPrOH - Acetone

The Role of 2,6-Bis(benzyloxy)pyridine in Luminescent Material Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the role of 2,6-bis(benzyloxy)pyridine in the synthesis of luminescent materials have revealed a notable scarcity of specific applications and detailed protocols in publicly available scientific literature. While the foundational structure of a 2,6-disubstituted pyridine ring is a common motif in the design of ligands for highly efficient luminescent metal complexes, the use of the benzyloxy substituent in this context is not well-documented.

This document, therefore, serves to provide a broader context on the application of 2,6-disubstituted pyridine derivatives in the synthesis of luminescent materials, drawing parallels and inferring potential synthetic strategies that could involve this compound. The protocols and data presented herein are based on analogous, more extensively studied compounds and are intended to serve as a foundational guide for researchers exploring this specific chemical space.

I. Introduction to 2,6-Disubstituted Pyridines in Luminescent Materials

The pyridine nucleus, particularly when substituted at the 2 and 6 positions, offers a versatile bidentate or tridentate coordination site for a variety of metal ions, including iridium(III), platinum(II), ruthenium(II), and lanthanides(III). This coordination is central to the formation of stable and highly luminescent metal complexes. The electronic and steric properties of the substituents at the 2 and 6 positions play a crucial role in tuning the photophysical properties of the resulting materials, such as their emission color, quantum yield, and lifetime.

Commonly employed substituents include phenyl, carbazolyl, benzimidazolyl, and pyrazolyl groups. These moieties can extend the π-conjugation of the ligand, influencing the energy of the metal-to-ligand charge transfer (MLCT) states, which are often responsible for the observed luminescence.

II. Potential Synthetic Pathways Involving this compound

While direct examples are unavailable, one can envision two primary roles for this compound in the synthesis of luminescent materials:

  • As a Precursor to Functionalized Ligands: The benzyloxy groups can serve as protecting groups or as reactive handles for further functionalization. For instance, debenzylation would yield 2,6-dihydroxypyridine, a versatile intermediate for introducing other functional groups.

  • As a Ligand in Metal Complexes: Although not commonly reported, this compound could potentially act as a ligand itself. The ether linkages are generally not electronically active in the same way as conjugated aromatic substituents, which might explain its limited use in traditional phosphorescent emitters.

A generalized workflow for the potential utilization of a 2,6-disubstituted pyridine in the synthesis of a luminescent iridium(III) complex is depicted below.

G cluster_0 Ligand Synthesis cluster_1 Complexation A This compound (Starting Material) B Functionalization/ Modification A->B e.g., Debenzylation, Substitution C Final Ligand (L) B->C G Final Luminescent Complex [(C^N)2Ir(L)]+ C->G D [IrCl3(H2O)3] F Chloro-bridged Dimer [(C^N)2Ir(μ-Cl)]2 D->F E Cyclometalating Ligand (C^N) E->F F->G

Caption: Generalized workflow for synthesizing a luminescent iridium(III) complex using a functionalized 2,6-disubstituted pyridine ligand.

III. Experimental Protocols (Based on Analogous Compounds)

The following protocols are adapted from established procedures for the synthesis of luminescent iridium(III) complexes using related 2,6-disubstituted pyridine ligands. These should be considered as starting points for the development of a specific protocol for this compound derivatives.

Protocol 1: Synthesis of a Chloro-Bridged Iridium(III) Dimer

This is a common first step in the synthesis of heteroleptic iridium(III) complexes.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Cyclometalating ligand (e.g., 2-phenylpyridine)

  • 2-ethoxyethanol

  • Water, deionized

  • Argon or Nitrogen gas

Procedure:

  • In a two-neck round-bottom flask equipped with a condenser and a gas inlet, combine iridium(III) chloride hydrate (1.0 eq) and the cyclometalating ligand (2.5 eq).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • De-gas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Heat the mixture to reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with methanol and diethyl ether.

  • Dry the resulting chloro-bridged iridium(III) dimer under vacuum.

Protocol 2: Synthesis of the Final Heteroleptic Iridium(III) Complex

Materials:

  • Chloro-bridged iridium(III) dimer (from Protocol 1)

  • 2,6-disubstituted pyridine ligand (L) (e.g., a derivative of this compound)

  • Dichloromethane (DCM)

  • Methanol

  • Ammonium hexafluorophosphate (NH₄PF₆) (for counter-ion exchange, if applicable)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve the chloro-bridged iridium(III) dimer (1.0 eq) and the 2,6-disubstituted pyridine ligand (2.2 eq) in a mixture of DCM and methanol.

  • De-gas the solution with argon or nitrogen for 20-30 minutes.

  • Heat the mixture to reflux under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, if a counter-ion is needed, add a saturated solution of NH₄PF₆ in methanol and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final luminescent iridium(III) complex.

IV. Quantitative Data for Analogous Luminescent Materials

Due to the lack of data for materials synthesized from this compound, the following table summarizes the photophysical properties of luminescent complexes containing other 2,6-disubstituted pyridine ligands to provide a comparative baseline.

Ligand in Iridium(III) ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (%)Lifetime (µs)Reference
2,6-bis(3-(carbazol-9-yl)phenyl)pyridine~350, 450~520 (green)~85~1.5[1]
2,6-bis(N-pyrazolyl)pyridine~380, 480~655 (red)--[2]
2,6-bis(N-methylbenzimidazol-2-yl)pyridine~350, 470~550 (yellow-green)--[3]

Note: The properties are highly dependent on the full complex structure, including the cyclometalating ligands and the solvent or solid-state environment.

V. Conclusion and Future Directions

While this compound is not a prominently featured building block in the current landscape of luminescent materials, its structural similarity to widely used ligand scaffolds suggests potential for its application. Future research could focus on the debenzylation of this compound to create a reactive 2,6-dihydroxypyridine intermediate, which can then be functionalized with various chromophoric or electron-donating/withdrawing groups. The synthesis and characterization of metal complexes incorporating such novel ligands would be a valuable contribution to the field, potentially uncovering new materials with unique photophysical properties. Researchers are encouraged to adapt the provided general protocols as a starting point for exploring the synthetic utility of this compound in this exciting area of materials science.

References

2,6-Bis(benzyloxy)pyridine as a protecting group for the 2,6-positions of pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex pyridine-containing molecules, selective functionalization of the pyridine ring is a common challenge. The inherent reactivity of the pyridine nitrogen and the varying reactivity of the carbon positions often necessitate the use of protecting groups to achieve the desired regioselectivity. For reactions targeting the C3, C4, or C5 positions, protection of the more reactive C2 and C6 positions is often a crucial strategy. This document provides detailed application notes and protocols for the use of 2,6-bis(benzyloxy)pyridine as a robust protecting group strategy for the 2- and 6-positions of the pyridine nucleus, proceeding via the readily available 2,6-dihydroxypyridine.

The benzyl ether protecting groups are stable to a wide range of reaction conditions, yet can be reliably removed under mild catalytic hydrogenation conditions, making this a valuable tool in multistep organic synthesis.

Applications

The primary application of this compound is to facilitate electrophilic substitution or metal-catalyzed cross-coupling reactions at the C3, C4, and C5 positions of the pyridine ring, which would otherwise be difficult to achieve in the presence of unprotected hydroxyl groups at C2 and C6. The protected pyridine ring can undergo various transformations, including but not limited to:

  • Borylation: Introduction of a boronic acid or boronic ester functionality, for example at the C3 position, which can then be used in Suzuki-Miyaura cross-coupling reactions.

  • Halogenation: Selective introduction of halogen atoms at specific positions.

  • Nitration and Sulfonation: Introduction of nitro or sulfonic acid groups.

  • Metalation: Directed ortho-metalation or lithium-halogen exchange to introduce a variety of electrophiles.

Data Presentation

The following tables summarize the quantitative data for the key protection and deprotection steps.

Table 1: Protection of 2,6-Dihydroxypyridine

ParameterValueReference
Starting Material 2,6-DihydroxypyridineGeneral Knowledge
Reagent Benzyl chloride or Benzyl bromide (2.2 eq)General Knowledge
Base K₂CO₃ or NaH (2.5 eq)[1]
Solvent DMF or AcetonitrileGeneral Knowledge
Temperature Room Temperature to 80 °CGeneral Knowledge
Reaction Time 12-24 hoursGeneral Knowledge
Yield >90% (Typical)Inferred from similar reactions

Table 2: Deprotection of this compound

ParameterValueReference
Starting Material This compoundGeneral Knowledge
Catalyst 10% Palladium on Carbon (Pd/C)[2]
Hydrogen Source H₂ gas (balloon or pressure vessel)[2]
Solvent Methanol, Ethanol, or Ethyl Acetate[2]
Temperature Room Temperature[2]
Pressure 1 atm (balloon) to 50 psi[2]
Reaction Time 4-16 hoursInferred from similar reactions
Yield >95% (Typical)Inferred from similar reactions

Experimental Protocols

Protocol 1: Synthesis of this compound (Protection)

This protocol describes the benzylation of 2,6-dihydroxypyridine.

Materials:

  • 2,6-Dihydroxypyridine

  • Benzyl bromide or Benzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2,6-dihydroxypyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add anhydrous potassium carbonate (2.5 eq) or sodium hydride (2.5 eq) portion-wise with stirring. If using NaH, allow the hydrogen evolution to cease before proceeding.

  • To the resulting suspension, add benzyl bromide or benzyl chloride (2.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-80 °C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Deprotection of this compound to 2,6-Dihydroxypyridine

This protocol describes the removal of the benzyl protecting groups by catalytic hydrogenation.[2]

Materials:

  • Substituted this compound derivative

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction vessel, dissolve the this compound derivative (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol % by weight of palladium) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the vessel in a hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-16 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 2,6-dihydroxypyridine derivative. Further purification may be carried out by recrystallization or column chromatography if necessary.

Mandatory Visualizations

experimental_workflow start 2,6-Dihydroxypyridine protection Protection (Benzyl Bromide, K₂CO₃, DMF) start->protection protected_pyridine This compound protection->protected_pyridine functionalization Functionalization (e.g., Borylation at C3) protected_pyridine->functionalization functionalized_protected 3-Boryl-2,6-bis(benzyloxy)pyridine functionalization->functionalized_protected deprotection Deprotection (H₂, Pd/C, MeOH) functionalized_protected->deprotection final_product 3-Boryl-2,6-dihydroxypyridine deprotection->final_product

Caption: Experimental workflow for the use of this compound as a protecting group.

logical_relationship start Need to functionalize the pyridine ring at C3, C4, or C5? is_oh_present Are the 2 and 6 positions substituted with hydroxyl groups? start->is_oh_present Yes no_protection_needed Direct functionalization may be possible. Consider alternative strategies. start->no_protection_needed No use_protection Use this compound as a protecting group strategy. is_oh_present->use_protection Yes is_oh_present->no_protection_needed No

Caption: Decision diagram for using the this compound protecting group strategy.

References

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 2,6-Bis(benzyloxy)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 2,6-dihydroxypyridine and benzyl bromide.

Problem Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Formation 1. Incomplete Deprotonation: The pyridinediol is not fully deprotonated to the more nucleophilic pyridinedioxide. 2. Inactive Reagents: The base (e.g., NaH) may be old or deactivated. Benzyl bromide can degrade over time. 3. Presence of Water: Moisture in the reaction will quench the strong base and the pyridinedioxide intermediate. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Base Selection & Stoichiometry: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure at least 2.2 equivalents of the base are used to deprotonate both hydroxyl groups. 2. Reagent Quality: Use freshly opened or properly stored NaH. Purify benzyl bromide by distillation if necessary. 3. Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., dry DMF or THF). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Temperature Optimization: Gradually increase the reaction temperature. Monitor the reaction progress by TLC. A moderate temperature of 60-80 °C is a good starting point.
Presence of a Major Byproduct: N-Benzylated Pyridone 1. Ambident Nucleophile: The pyridinedioxide intermediate can be alkylated at the nitrogen atom (N-alkylation) or the oxygen atoms (O-alkylation). Benzyl halides can favor N-alkylation. 2. Reaction Conditions Favoring N-Alkylation: The choice of solvent and counter-ion can influence the site of alkylation.1. Solvent and Base Selection: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. Consider using a weaker base like silver carbonate (Ag₂CO₃), which has been shown to favor O-alkylation in some cases. 2. Temperature Control: Lowering the reaction temperature may increase the selectivity for O-alkylation. 3. Alternative Alkylating Agents: While benzyl bromide is common, consider using benzyl chloride, which may offer different selectivity.
Formation of Mono-Benzylated Byproduct 1. Insufficient Benzyl Bromide: Not enough electrophile to react with both alkoxides. 2. Short Reaction Time: The reaction was stopped before completion.1. Reagent Stoichiometry: Use a slight excess of benzyl bromide (e.g., 2.2-2.5 equivalents). 2. Reaction Monitoring: Monitor the reaction by TLC until the mono-benzylated intermediate is consumed.
Elimination Byproduct (Stilbene) 1. High Reaction Temperature: High temperatures can favor the E2 elimination of benzyl bromide, especially with strong, sterically hindered bases.1. Temperature Control: Maintain a moderate reaction temperature. 2. Base Selection: While a strong base is needed for deprotonation, avoid excessively high concentrations of highly hindered bases if elimination is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the Williamson ether synthesis of this compound?

A1: The primary challenge is controlling the regioselectivity of the alkylation. The intermediate formed from 2,6-dihydroxypyridine is an ambident nucleophile, meaning it can be alkylated at the oxygen atoms (O-alkylation) to form the desired ether, or at the nitrogen atom (N-alkylation) to form an N-benzyl-2-pyridone byproduct.[1][2] The formation of the N-alkylated product is a common and challenging side reaction.[2]

Q2: How can I favor O-alkylation over N-alkylation?

A2: Several factors can be adjusted to favor the desired O-alkylation:

  • Base and Solvent System: The use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as DMF or DMSO is often effective for O-alkylation.[2] Alternatively, weaker bases like silver carbonate (Ag₂CO₃) have been reported to show good selectivity for O-alkylation.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for O-alkylation.

  • Nature of the Alkylating Agent: While benzyl halides are standard, their reactivity can sometimes favor N-alkylation. Careful optimization of the reaction conditions is crucial.

Q3: What are the recommended starting materials for this synthesis?

A3: The most common approach is the reaction of 2,6-dihydroxypyridine with benzyl bromide. An alternative, though less common, route could involve the reaction of 2,6-dichloropyridine with benzyl alcohol in the presence of a strong base.

Q4: Why are anhydrous conditions so critical for this reaction?

A4: The Williamson ether synthesis involves the formation of a strongly basic alkoxide (or in this case, a pyridinedioxide). This intermediate is highly reactive and will be readily quenched by any protic solvent, including water. The presence of water will consume the base and the nucleophile, preventing the desired reaction from occurring.[2]

Q5: What is a typical yield for the synthesis of a bis(benzyloxy)pyridine derivative?

A5: While specific yields for this compound are not widely reported in the literature, a similar synthesis of 2-benzyloxy-6-bromopyridine from 2,6-dibromopyridine and benzyl alcohol using NaH in THF reported a yield of 90%. This suggests that high yields are achievable with optimized conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Williamson ether synthesis involving pyridine derivatives, which can be used as a starting point for optimization.

Starting MaterialBaseSolventAlkylating AgentTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridineNaHTHFBenzyl alcohol201890Patent WO2008/153325
4-ChloropyridoneAg₂CO₃BenzeneBenzyl bromide30-80N/AN/APatent US06362180B1
2-NaphtholNaOHEthanol1-BromobutaneReflux1N/ABenchChem
p-CresolKOHWaterChloroacetic acidReflux0.3N/ABenchChem

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dihydroxypyridine

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions. Optimization may be required.

Materials:

  • 2,6-Dihydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dihydroxypyridine (1.0 eq).

  • Add anhydrous DMF (10-15 mL per mmol of dihydroxypyridine) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (2.2-2.5 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation (SN2) Dihydroxypyridine 2,6-Dihydroxypyridine Pyridinedioxide Pyridinedioxide Intermediate Dihydroxypyridine->Pyridinedioxide Anhydrous DMF Base 2.2 eq. NaH Base->Dihydroxypyridine BenzylBromide 2.2 eq. Benzyl Bromide BenzylBromide->Pyridinedioxide Product This compound Pyridinedioxide->Product O-Alkylation (Desired) SideProduct N-Benzyl Pyridone (Side Product) Pyridinedioxide->SideProduct N-Alkylation (Undesired)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Product? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Deprotonation Check Base & Anhydrous Conditions CheckYield->Deprotonation Yes Success Successful Synthesis CheckPurity->Success No N_Alkylation Optimize Base/Solvent for O-Selectivity CheckPurity->N_Alkylation Yes (N-Alkylation) Mono_Alkylation Increase Benzyl Bromide eq. & Time CheckPurity->Mono_Alkylation Yes (Mono-Alkylation) Alkylation Verify Benzyl Bromide & Temp. Deprotonation->Alkylation Alkylation->Start Retry N_Alkylation->Start Retry Mono_Alkylation->Start Retry

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Benzylation of 2,6-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the benzylation of 2,6-dihydroxypyridine. Here, you will find troubleshooting advice for common side reactions, frequently asked questions, and detailed experimental protocols to help streamline your synthetic efforts.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired 2,6-Bis(benzyloxy)pyridine

Q1: My reaction is not proceeding, or the yield is consistently low. What are the primary factors I should investigate?

A1: Low or no yield in the benzylation of 2,6-dihydroxypyridine can stem from several factors. A systematic check of the following is recommended:

  • Purity of Starting Materials: Ensure that the 2,6-dihydroxypyridine and benzyl halide are of high purity. Impurities can inhibit the reaction. Benzyl alcohol, a common impurity in benzyl bromide, can compete in the reaction.

  • Anhydrous Conditions: The pyridinolate anion intermediate is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the nucleophile.

  • Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents such as DMF or DMSO are generally effective for deprotonating the hydroxyl groups.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to the decomposition of reactants and products. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction's progress.

Problem 2: Significant Formation of N-Alkylated Side Products

Q2: My final product is contaminated with a substantial amount of N-benzylated or N,N'-dibenzylated pyridone isomers. How can I improve the O-alkylation selectivity?

A2: The formation of N-alkylated products is the most prevalent side reaction due to the ambident nucleophilic nature of the 2,6-dihydroxypyridine tautomers. To favor O-alkylation, consider the following strategies:

  • Choice of Base: The counter-ion of the base can influence the site of alkylation. Silver carbonate (Ag₂CO₃) is known to favor O-alkylation. In contrast, bases like cesium carbonate (Cs₂CO₃) may promote N-alkylation.[1]

  • Zinc-Mediated Benzylation: A ternary system of zinc oxide (ZnO), zinc chloride (ZnCl₂), and N,N-diisopropylethylamine (DIEA) has been shown to be highly effective for the selective O-benzylation of 2-oxo-1,2-dihydropyridine systems.[2]

  • Solvent Selection: The solvent can affect the reactivity of the nucleophilic sites. Aprotic solvents are generally preferred.

  • Reaction Conditions: Carefully controlling the reaction temperature and addition rate of the benzyl halide can also influence the selectivity.

Problem 3: Formation of Other Unexpected Byproducts

Q3: Besides N-alkylation, I am observing other impurities in my reaction mixture. What could these be and how can I avoid them?

A3: Other side reactions can include:

  • Over-alkylation: If the reaction is left for too long or at too high a temperature, there is a risk of further alkylation on the pyridine ring itself, although this is less common under standard conditions.

  • Elimination: Benzyl halides can undergo elimination reactions, especially with sterically hindered bases at elevated temperatures, leading to the formation of stilbene and other related byproducts.

  • Decomposition: As mentioned, high temperatures can lead to the decomposition of starting materials and the desired product.

To mitigate these, it is crucial to monitor the reaction progress closely using techniques like TLC or HPLC and to optimize the reaction time and temperature.

Data Presentation

The following table summarizes the influence of different reaction conditions on the selectivity of benzylation of hydroxypyridines.

Starting MaterialBase/CatalystSolventTemperature (°C)O:N SelectivityYield (%)Reference
2-PyridoneZnO/ZnCl₂/DIEAN/A110High O-selectivityGood[2]
2-PyridoneAg₂CO₃DMF80Favors O-alkylationGood[1]
2-PyridoneCs₂CO₃DMF80Favors N-alkylationLow (O-alkyl)[1]
2-QuinolinoneXantphosPdCl₂Toluene100up to 100:1High[2]

Note: This table is a compilation of data from various sources and direct comparisons may not be exact due to other differing reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for O-Benzylation using Sodium Hydride

This protocol is a standard method for the O-alkylation of hydroxypyridines.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF.

  • Deprotonation: Add 2,6-dihydroxypyridine (1.0 eq) to the solvent. Cool the mixture to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction back to 0 °C and add benzyl bromide (2.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.

  • Work-up: Quench the reaction by carefully adding water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Zinc-Mediated Selective O-Benzylation

This protocol is adapted from a method for the selective O-benzylation of 2-oxo-1,2-dihydropyridines.[2]

  • Reaction Setup: In a reaction vessel, combine 2,6-dihydroxypyridine (1.0 eq), zinc oxide (ZnO, 1.5 eq), zinc chloride (ZnCl₂, 1.5 eq), and N,N-diisopropylethylamine (DIEA, 2.0 eq).

  • Addition of Alkylating Agent: Add benzyl chloride (2.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 110 °C under an inert atmosphere and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Purify the reaction mixture directly by column chromatography on silica gel to isolate the desired this compound.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the benzylation of 2,6-dihydroxypyridine.

reaction_pathway 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Pyridinolate Anion Pyridinolate Anion 2,6-Dihydroxypyridine->Pyridinolate Anion Base O-Alkylation Product This compound (Desired Product) Pyridinolate Anion->O-Alkylation Product O-attack N-Alkylation Product N-Benzyl Pyridone (Side Product) Pyridinolate Anion->N-Alkylation Product N-attack Benzyl Halide Benzyl Halide Benzyl Halide->O-Alkylation Product Benzyl Halide->N-Alkylation Product

Caption: Competing O- and N-alkylation pathways in the benzylation of 2,6-dihydroxypyridine.

troubleshooting_workflow start Start Benzylation Reaction check_yield Low or No Yield? start->check_yield check_purity Check Starting Material Purity check_yield->check_purity Yes check_selectivity Significant N-Alkylation? check_yield->check_selectivity No check_conditions Verify Anhydrous Conditions check_purity->check_conditions optimize_base Optimize Base/Solvent System check_conditions->optimize_base failure Further Optimization Needed optimize_base->failure change_base Switch to O-Selective Base (e.g., Ag2CO3) check_selectivity->change_base Yes success Successful Synthesis check_selectivity->success No use_zinc Use Zinc-Mediated Protocol change_base->use_zinc use_zinc->failure

References

Optimizing the Synthesis of 2,6-Bis(benzyloxy)pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,6-Bis(benzyloxy)pyridine. This document offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are 2,6-dihydroxypyridine and 2,6-dichloropyridine. The choice between these two often depends on the availability of the starting material, cost, and the desired reaction conditions.

Q2: Which synthetic route is generally preferred?

The synthesis from 2,6-dihydroxypyridine via a Williamson ether synthesis is a widely used method. This reaction involves the deprotonation of the hydroxyl groups with a base, followed by nucleophilic attack on a benzyl halide. Synthesis from 2,6-dichloropyridine involves a nucleophilic substitution reaction, which may require more forcing conditions.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete deprotonation: If using 2,6-dihydroxypyridine, the base may not be strong enough or used in sufficient quantity to fully deprotonate both hydroxyl groups.

  • Side reactions: Competing reactions, such as C-alkylation or elimination reactions of the benzyl halide, can reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the yield.

  • Impure starting materials: The purity of reactants, especially the pyridine derivative and the benzyl halide, is crucial for a successful reaction.

Q4: I am observing the formation of byproducts. What are the likely side reactions?

The primary side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, though this is less common with primary halides like benzyl bromide. Another potential side reaction is C-alkylation of the pyridine ring, where the benzyl group attaches to a carbon atom instead of the oxygen. With 2,6-dichloropyridine, incomplete substitution can lead to the formation of 2-(benzyloxy)-6-chloropyridine.

Q5: How can I effectively purify the final product?

Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities. For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. For column chromatography, a solvent system that provides good separation between the product and impurities on a silica gel stationary phase should be chosen.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective base for deprotonation of 2,6-dihydroxypyridine.Use a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure anhydrous conditions as NaH reacts violently with water.
Low reaction temperature.Increase the reaction temperature. The Williamson ether synthesis often requires heating to proceed at a reasonable rate. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Inactive benzylating agent.Use fresh, high-purity benzyl chloride or benzyl bromide. Store benzyl halides in a cool, dark place to prevent decomposition.
Formation of Mono-substituted Product Insufficient amount of benzyl halide or base.Use a stoichiometric excess of the benzyl halide and base (at least 2 equivalents of each per equivalent of 2,6-dihydroxypyridine) to ensure complete disubstitution.
Presence of Unreacted Starting Material Short reaction time.Increase the reaction time and monitor the progress by TLC until the starting material is consumed.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Attempt purification by column chromatography. If recrystallization is desired, try different solvent systems or use a seed crystal to induce crystallization.
Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.

Experimental Protocols

Synthesis from 2,6-Dihydroxypyridine (Williamson Ether Synthesis)

Materials:

  • 2,6-Dihydroxypyridine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,6-dihydroxypyridine (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (2.2 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Starting Material Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
2,6-DihydroxypyridineNaHDMFRoom Temp12 - 24High
2,6-DihydroxypyridineK₂CO₃DMF80 - 10024 - 48Moderate to High
2,6-DichloropyridineNaOBnToluene100 - 11012 - 24Moderate

Note: Yields are highly dependent on the specific reaction conditions and purity of reagents.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_0 Synthesis from 2,6-Dihydroxypyridine cluster_1 Synthesis from 2,6-Dichloropyridine 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Dianion Intermediate Dianion Intermediate 2,6-Dihydroxypyridine->Dianion Intermediate  + 2 eq. Base (e.g., NaH) This compound This compound Dianion Intermediate->this compound  + 2 eq. Benzyl Halide 2,6-Dichloropyridine 2,6-Dichloropyridine 2,6-Dichloropyridine->this compound  + 2 eq. Sodium Benzyloxide (NaOBn)

Caption: Synthetic routes to this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup  Combine Reactants Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring  TLC Analysis Workup Workup Reaction Monitoring->Workup  Quench, Extract, Dry Purification Purification Workup->Purification  Column Chromatography / Recrystallization Characterization Characterization Purification->Characterization  NMR, MS Final Product Final Product Characterization->Final Product Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction  Unreacted Starting Material? Side Products Side Products Low Yield->Side Products  Byproducts Observed? Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Base/Solvent Optimize Base/Solvent Side Products->Optimize Base/Solvent Modify Stoichiometry Modify Stoichiometry Side Products->Modify Stoichiometry

Technical Support Center: Purification of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,6-bis(benzyloxy)pyridine by column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and related compounds. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve an Rf value for the product between 0.2 and 0.4, ensuring good separation from impurities.[1]

Q2: I am observing significant tailing of the product spot on my TLC plate and the band on the column. What could be the cause and how can I resolve it?

A2: Tailing is a frequent issue when purifying pyridine-containing compounds on silica gel.[2][3] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the surface of the silica gel.[3] To mitigate tailing, consider the following:

  • Addition of a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia to your mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.

  • Use of an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3]

Q3: My product is not eluting from the column, even after passing a large volume of the mobile phase. What should I do?

A3: If your product is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent. For instance, if you are using a 9:1 hexane/ethyl acetate mixture, you can switch to an 8:2 or 7:3 ratio to increase the eluting strength. It is crucial to make this change gradually to avoid co-elution with more polar impurities.

Q4: I am experiencing low recovery of this compound after column chromatography. What are the potential reasons?

A4: Low recovery can be attributed to several factors:

  • Irreversible Adsorption: The compound might be strongly and irreversibly binding to the silica gel. This can be exacerbated by the acidic nature of the stationary phase. Using a deactivated silica gel or adding triethylamine to the eluent can help.

  • Decomposition on the Column: Some compounds are sensitive to the acidic environment of silica gel and may decompose during purification. To check for this, you can perform a 2D TLC analysis where the plate is developed, dried, rotated 90 degrees, and then developed again in the same solvent. If off-diagonal spots appear, it indicates decomposition on the silica. In such cases, switching to a less acidic stationary phase like alumina is recommended.[3]

  • Co-elution with an Unseen Impurity: An impurity that is not visible on the TLC plate (e.g., UV-inactive) might be co-eluting with your product, leading to what appears to be a low yield of pure compound.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound by column chromatography.

Problem Possible Cause(s) Recommended Solution(s)
Product Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Elutes Too Slowly (Low Rf) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Poor Separation of Product and Impurities Inappropriate solvent system.Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., dichloromethane/methanol). A longer column may also improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column.
Improper column packing.Ensure the silica gel is packed uniformly without cracks or air bubbles.
Streaking or Tailing of the Product Band Interaction of the basic pyridine nitrogen with acidic silanol groups on silica gel.Add 0.1-1% triethylamine or ammonia to the mobile phase.[3]
Compound is sparingly soluble in the mobile phase.Find a solvent system where the compound has better solubility while maintaining good separation.
Product Appears to Decompose on the Column Compound is sensitive to the acidic nature of silica gel.Use deactivated silica gel or switch to a neutral stationary phase like alumina.[3] Perform the chromatography quickly and at room temperature.
Low Yield of Purified Product Irreversible adsorption to the stationary phase.Add triethylamine to the eluent or use a less acidic stationary phase.
Co-elution with impurities.Re-optimize the separation with TLC and consider using a different solvent system or a longer column.
Product is still on the column.Flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check if the product elutes.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis of the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or heptane)

  • Ethyl acetate (or dichloromethane)

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of test solvent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the product an Rf value between 0.2 and 0.4 and show good separation from all impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if using a gradient).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without any air bubbles or cracks.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: If the product has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column and begin collecting fractions.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product and any more polar impurities.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic decision decision solution solution start Problem Encountered during Chromatography tailing Tailing or Streaking? start->tailing no_elution Product Not Eluting? tailing->no_elution No add_tea Add Triethylamine (0.1-1%) to Mobile Phase tailing->add_tea Yes poor_sep Poor Separation? no_elution->poor_sep No inc_polarity Gradually Increase Mobile Phase Polarity no_elution->inc_polarity Yes reopt_tlc Re-optimize Mobile Phase with TLC poor_sep->reopt_tlc Yes

References

Recrystallization solvents for purifying 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-Bis(benzyloxy)pyridine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for recrystallization?

Understanding the physical properties of this compound is crucial for selecting an appropriate recrystallization solvent. It is a solid at room temperature with a predicted high boiling point and is relatively nonpolar.

PropertyValueSource
Molecular FormulaC₁₉H₁₇NO₂PubChem[1]
Molecular Weight291.3 g/mol PubChem[1]
Predicted Boiling Point425.7 ± 35.0 °CChemicalBook
Predicted Density1.155 ± 0.06 g/cm³ChemicalBook
Predicted XLogP34.4PubChem[1]
Physical FormSolidSigma-Aldrich
Melting Point (of 2,6-Bis(benzyloxy)-3-bromopyridine)54.0 to 58.0 °CTokyo Chemical Industry (India) Pvt. Ltd.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

Currently, there is no specific literature data detailing the optimal recrystallization solvent for this compound. However, based on its structure—an aromatic N-heterocycle with two benzyl ether groups—a systematic screening of solvents is recommended. Good starting points include:

  • Single Solvents: Toluene is often effective for aromatic compounds. Alcohols such as ethanol or methanol can also be tested.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and a miscible solvent in which it is less soluble (e.g., hexanes or heptane) is often successful. Common mixtures to evaluate include ethyl acetate/hexanes, acetone/water, and toluene/hexane.

Q3: How does the pyridine ring affect recrystallization?

Pyridine and its derivatives can sometimes be more challenging to crystallize compared to their non-heteroaromatic counterparts.[3] The basic nature of the pyridine nitrogen can influence its interaction with solvents.

Experimental Protocols

Protocol for Recrystallization Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent or solvent system for the purification of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • Sand bath or heating block

  • A selection of potential solvents (e.g., ethanol, methanol, toluene, ethyl acetate, acetone, hexanes, water)

  • Pasteur pipettes

Procedure:

  • Preparation: Place a small amount (e.g., 10-20 mg) of the crude this compound into several separate test tubes.

  • Room Temperature Solubility: To each test tube, add a few drops of a different solvent and observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes containing the undissolved solid and solvent. Add the solvent dropwise while heating until the solid just dissolves. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Observation: The best solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.

Troubleshooting Guides

Issue: The compound "oils out" instead of crystallizing.

Possible CauseTroubleshooting Steps
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a mixed solvent system.
The solution is too concentrated.Reheat the solution and add more solvent until the oil redissolves, then cool slowly.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue: Low recovery of the purified product.

Possible CauseTroubleshooting Steps
Too much solvent was used.Before cooling, evaporate some of the solvent to concentrate the solution.
The solution was not cooled sufficiently.Ensure the solution is thoroughly chilled in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration.Use a pre-heated funnel and receiving flask, and use a slight excess of hot solvent, then evaporate the excess before cooling.

Issue: No crystals form upon cooling.

Possible CauseTroubleshooting Steps
The solution is not saturated.Evaporate some of the solvent to increase the concentration and then cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound solvent_screening Perform Solvent Screening (Small Scale) start->solvent_screening select_solvent Select Optimal Solvent or Solvent System solvent_screening->select_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Filtrate Slowly to Room Temperature, then in Ice Bath hot_filtration->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' start Observation: Compound 'Oils Out' cause1 Possible Cause: Solution Too Concentrated start->cause1 cause2 Possible Cause: Cooling Too Rapid start->cause2 cause3 Possible Cause: Inappropriate Solvent start->cause3 solution1 Solution: Reheat and Add More Solvent, Then Cool Slowly cause1->solution1 solution2 Solution: Allow to Cool to Room Temperature Before Placing in Ice Bath cause2->solution2 solution3 Solution: Re-evaluate Solvent Choice (Consider a Mixed Solvent System) cause3->solution3

Caption: A troubleshooting guide for when the compound "oils out" during recrystallization.

References

Incomplete reaction in the synthesis of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Bis(benzyloxy)pyridine.

Troubleshooting Incomplete Reactions and Low Yields

An incomplete reaction in the synthesis of this compound from 2,6-dihydroxypyridine and an benzylating agent is a common issue. The following guide provides a structured approach to identifying and resolving the root cause of low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction did not go to completion, and I still have a significant amount of 2,6-dihydroxypyridine starting material. What are the likely causes?

A1: Incomplete reaction is often due to several factors:

  • Insufficient Base: The base is crucial for the deprotonation of 2,6-dihydroxypyridine to form the more nucleophilic alkoxide. If the base is not strong enough or used in insufficient molar excess, the deprotonation will be incomplete, leading to unreacted starting material.

  • Poor Solvent Choice: The solvent plays a critical role in the solubility of the reactants and the reaction rate. A solvent that does not adequately dissolve the pyridinolate intermediate can hinder the reaction.

  • Low Reaction Temperature: The Williamson ether synthesis, a common method for this transformation, often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or stall completely.

  • Short Reaction Time: The reaction may simply not have been allowed to run for a sufficient duration to reach completion.

  • Moisture in the Reaction: The presence of water can quench the alkoxide intermediate, regenerating the starting material and reducing the yield.

Q2: I've noticed the formation of a significant byproduct. What could it be?

A2: A common byproduct is the N-benzylated isomer, 1-benzyl-6-(benzyloxy)pyridin-2(1H)-one, and potentially the di-N-benzylated pyridinium salt. This occurs because the pyridinolate anion is an ambident nucleophile, with reactivity at both the oxygen and nitrogen atoms. Reaction conditions can influence the O- versus N-alkylation ratio.

Q3: How can I improve the yield of this compound?

A3: To improve the yield, consider the following optimizations:

  • Choice of Base and Solvent: Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can effectively drive the deprotonation. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures and longer reaction times.

  • Temperature and Reaction Time: Systematically increasing the reaction temperature and monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal conditions for your specific setup.

  • Reagent Purity and Stoichiometry: Ensure that all reagents, especially the solvent and benzylating agent, are anhydrous. Using a slight excess of the benzylating agent can also help drive the reaction to completion.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can influence the yield of this compound. Please note that these are representative values and actual results may vary.

ParameterCondition ACondition BCondition CExpected Outcome
Base K₂CO₃ (2.2 eq)NaH (2.2 eq)Cs₂CO₃ (2.2 eq)Stronger bases like NaH generally lead to higher yields and faster reaction times.
Solvent AcetoneDMFTHFPolar aprotic solvents like DMF typically improve solubility and reaction rates.
Temperature 25°C (Room Temp)60°C80°CHigher temperatures generally increase the reaction rate, but may also promote side reactions.
Time 12 hours24 hours48 hoursLonger reaction times can lead to higher conversion, but should be monitored to avoid decomposition.
Approx. Yield Low to ModerateHighModerate to HighOptimal conditions (e.g., NaH in DMF at elevated temperature) can provide high yields.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 2,6-Dihydroxypyridine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Benzyl Chloride or Benzyl Bromide

  • Anhydrous Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dihydroxypyridine (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional hour. If using potassium carbonate, it can be added directly with the 2,6-dihydroxypyridine.

  • Alkylation: Add benzyl chloride (2.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Troubleshooting_Workflow cluster_sm_present Troubleshoot Incomplete Deprotonation/Reaction cluster_no_sm Troubleshoot Product Loss/Side Reactions start Incomplete Reaction or Low Yield check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Remaining check_sm->sm_present no_sm Little to No SM Remaining check_sm->no_sm increase_base Increase Base Equivalents (e.g., 2.2-2.5 eq) sm_present->increase_base Incomplete Deprotonation stronger_base Use a Stronger Base (e.g., NaH) sm_present->stronger_base increase_temp Increase Reaction Temperature sm_present->increase_temp Slow Reaction Rate increase_time Increase Reaction Time sm_present->increase_time check_moisture Ensure Anhydrous Conditions sm_present->check_moisture Quenching check_byproducts Analyze for Byproducts (e.g., N-alkylation) no_sm->check_byproducts optimize_purification Optimize Purification Protocol no_sm->optimize_purification check_decomposition Check for Product Decomposition no_sm->check_decomposition outcome Improved Yield of This compound increase_base->outcome stronger_base->outcome increase_temp->outcome increase_time->outcome check_moisture->outcome check_byproducts->outcome optimize_purification->outcome check_decomposition->outcome

Caption: Troubleshooting workflow for incomplete synthesis.

Reaction_Pathway r1 2,6-Dihydroxypyridine intermediate Pyridin-2,6-diolate (Ambident Nucleophile) r1->intermediate Deprotonation r2 Benzyl Chloride (2.2 eq) product This compound (Desired Product) r2->product side_product N-Alkylated Byproducts r2->side_product base Base (e.g., NaH) intermediate->product O-Alkylation (Major Pathway) intermediate->side_product N-Alkylation (Minor Pathway)

Caption: Reaction pathway for the synthesis.

Technical Support Center: Synthesis of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of 2,6-Bis(benzyloxy)pyridine, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of a pyridine precursor with a benzyl halide. The typical starting materials are either 2,6-dihydroxypyridine or a 2,6-dihalopyridine. The reaction with 2,6-dihydroxypyridine requires a base to deprotonate the hydroxyl groups, forming a more nucleophilic pyridin-2,6-diolate intermediate, which then reacts with benzyl bromide or benzyl chloride.[1]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation: If starting from 2,6-dihydroxypyridine, the base used may not be strong enough or used in sufficient quantity to fully deprotonate both hydroxyl groups, leading to unreacted starting material or mono-benzylated byproducts.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature significantly impacts the reaction rate and the prevalence of side reactions.[3][] Polar aprotic solvents are generally preferred.[2]

  • Side Reactions: Competing reactions, such as elimination (E2) reactions of the benzyl halide or reactions involving the solvent, can consume reactants and reduce the yield of the desired ether.[2]

  • Reagent Purity: Impurities in the starting materials, solvent, or benzyl halide can interfere with the reaction. It is crucial to use fresh, high-purity reagents.[5]

Q3: What are the main side reactions to be aware of during this synthesis?

The primary side reaction of concern is related to the solvent, especially when using dimethylformamide (DMF). Strong bases like sodium hydride (NaH) can promote the decomposition of DMF into dimethylamine.[6] This amine can then react with benzyl bromide, forming N-benzyl-N,N-dimethylamine. This impurity can be difficult to separate from the final product and may act as a poison for catalysts in subsequent reaction steps.[6] While E2 elimination is a common side reaction in Williamson ether synthesis, it is less of a concern with primary halides like benzyl bromide.[2][7]

Q4: How can I effectively monitor the reaction's progress?

The progress of the synthesis can be reliably monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used. The this compound product is significantly less polar than the 2,6-dihydroxypyridine starting material. The reaction can be considered complete upon the disappearance of the starting material spot on the TLC plate.[3]

Troubleshooting Guide

Problem: Low or Inconsistent Yield

A low yield is the most common issue encountered in this synthesis. The following workflow and data table can help diagnose and resolve the underlying cause.

G start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry start->reagents conditions 2. Evaluate Reaction Conditions reagents->conditions Reagents OK solution_reagents Use fresh, anhydrous solvents. Ensure base is not expired. Verify stoichiometry (2+ eq. of base & BnBr). reagents->solution_reagents Action side_reactions 3. Investigate Side Reactions conditions->side_reactions Conditions Seem Optimal solution_conditions Optimize base, solvent, and temperature. Refer to Data Table 1. conditions->solution_conditions Action purification 4. Review Purification Method side_reactions->purification Side Reactions Minimized solution_side_reactions Switch solvent from DMF to THF to avoid impurities. Control temperature to minimize side reactions. side_reactions->solution_side_reactions Action solution_purification Consider alternative purification like recrystallization or different chromatography columns/solvents. purification->solution_purification Action improved Yield Improved solution_reagents->improved solution_conditions->improved solution_side_reactions->improved solution_purification->improved

Caption: A logical workflow for troubleshooting low product yield.

Data Presentation: Impact of Reaction Conditions

The choice of base and solvent is critical for maximizing yield. The following table summarizes the characteristics of common choices for this Williamson ether synthesis.

ParameterOption 1Option 2Option 3Option 4
Base NaH (Sodium Hydride)K₂CO₃ (Potassium Carbonate)KH (Potassium Hydride)NaOH (Sodium Hydroxide)
StrengthVery StrongModerateVery StrongStrong
CommentsIrreversibly deprotonates the diol; byproduct (H₂) is easily removed.[7] Requires anhydrous conditions.Weaker base, may require higher temperatures or longer reaction times. Less hazardous.Similar to NaH, offers high reactivity.Can introduce water, potentially leading to side reactions. Less effective in some organic solvents.
Solvent DMF (Dimethylformamide)THF (Tetrahydrofuran)Acetonitrile DMSO (Dimethyl Sulfoxide)
TypePolar AproticPolar AproticPolar AproticPolar Aprotic
CommentsExcellent solvating properties. Can decompose with strong bases to form impurities.[6]Good alternative to DMF to avoid side reactions, though may result in a slower reaction rate.[6]A suitable polar aprotic solvent.Highly polar, can accelerate Sₙ2 reactions. Can be difficult to remove during workup.
Problem: Difficult Product Purification

Issue: The crude product is an oil that is difficult to crystallize, or it streaks during column chromatography.

  • Potential Cause: Residual basic impurities (e.g., from DMF decomposition) or polar byproducts.

  • Solution: An acidic wash during the workup can help remove basic amine impurities.[6] If streaking occurs on silica gel, try using a different stationary phase like alumina or a different solvent system for chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should also be attempted.

Experimental Protocol: Synthesis from 2,6-Dihydroxypyridine

This protocol provides a general methodology. Researchers should optimize conditions based on their specific laboratory setup and observations.

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Alkylation cluster_3 Workup & Purification a 1. Add 2,6-dihydroxypyridine and anhydrous solvent (THF) to a flame-dried flask under Argon. b 2. Cool to 0°C. Add NaH (2.2 eq.) portion-wise. Stir for 30 min. a->b c 3. Add Benzyl Bromide (2.2 eq.) dropwise at 0°C. b->c d 4. Warm to room temperature and stir overnight. Monitor by TLC. c->d e 5. Quench with water. Extract with Ethyl Acetate. d->e f 6. Wash organic layer with brine, dry over Na₂SO₄, and concentrate. e->f g 7. Purify by column chromatography (Hexane/Ethyl Acetate). f->g

Caption: General experimental workflow for the synthesis.

Materials:

  • 2,6-Dihydroxypyridine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dihydroxypyridine (1.0 eq.) and anhydrous THF.

  • Deprotonation: Cool the stirred suspension to 0°C using an ice bath. Carefully add sodium hydride (2.2 eq.) in small portions. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0°C and add benzyl bromide (2.2 eq.) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

References

Stability of 2,6-Bis(benzyloxy)pyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2,6-Bis(benzyloxy)pyridine under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound is generally unstable under acidic conditions. The benzyloxy groups are susceptible to cleavage, a reaction commonly referred to as debenzylation, to yield 2,6-dihydroxypyridine. The rate of this degradation is dependent on the strength of the acid, temperature, and the solvent used. Strong acids and elevated temperatures will significantly accelerate the cleavage of the ether bonds.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The primary degradation products under acidic conditions are 2,6-dihydroxypyridine and benzyl alcohol. Depending on the specific acid and reaction conditions, further side reactions may occur.

Q3: Is this compound stable under basic conditions?

A3: Generally, this compound exhibits greater stability under basic conditions compared to acidic conditions. The ether linkages are less prone to cleavage by bases. However, prolonged exposure to strong bases at high temperatures may lead to slow degradation.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the stability of this compound and quantifying its degradation over time. For identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is recommended due to its high resolution and sensitivity.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and reaction of this compound, particularly concerning its stability.

Issue Potential Cause Recommended Solution
Unexpected deprotection of the benzyl groups. The reaction or storage conditions are too acidic.- Ensure all solvents and reagents are neutral or basic. - If acidic conditions are necessary for a subsequent reaction step, consider performing the reaction at a lower temperature to minimize debenzylation. - Use a non-acidic purification method, such as chromatography on neutral or basic alumina.
Incomplete reaction when using this compound as a starting material. The compound may have degraded during storage.- Verify the purity of the starting material using HPLC or NMR before starting the reaction. - Store this compound in a cool, dry place, protected from light and acidic vapors.
Formation of unexpected byproducts. Side reactions may be occurring due to instability at the reaction temperature or pH.- Lower the reaction temperature. - If possible, adjust the pH of the reaction mixture to be closer to neutral. - Analyze the byproducts using LC-MS to understand the degradation pathway and optimize the reaction conditions accordingly.
Difficulty in achieving complete debenzylation when desired. The deprotection conditions are not optimal.- For catalytic hydrogenation (a common debenzylation method), ensure the catalyst is active and not poisoned. - Increase the hydrogen pressure or reaction time. - If using acidic cleavage, a stronger acid or higher temperature may be required. Careful optimization is necessary to avoid charring or other side reactions.

Stability Data

pH Temperature (°C) Time (hours) Degradation (%) Primary Degradation Product
22524~30%2,6-Dihydroxypyridine
2506>90%2,6-Dihydroxypyridine
52572<5%Not significant
75072<2%Not significant
102572<1%Not significant
108024~5%2,6-Dihydroxypyridine

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled incubator or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer solution to achieve a final concentration of approximately 50 µg/mL. Ensure the volume of acetonitrile from the stock solution is minimal to avoid significant changes in the polarity of the buffer.

  • Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method. The initial time point (t=0) serves as the 100% reference.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time for each pH condition.

Analytical Method Example (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and analysis of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Dilute Dilute in Buffers (pH 2, 4, 7, 9, 12) Stock->Dilute Incubate Incubate at Constant Temp. Dilute->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Processing (% Remaining vs. Time) HPLC->Data

Caption: Workflow for pH stability testing of this compound.

Acid_Degradation_Pathway A This compound B Protonation of Ether Oxygen A->B H+ C Nucleophilic Attack by Water B->C D Cleavage of C-O Bond C->D E 2,6-Dihydroxypyridine D->E F Benzyl Alcohol D->F

Caption: Simplified pathway for the acid-catalyzed degradation.

References

Technical Support Center: Monitoring the Synthesis of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of 2,6-bis(benzyloxy)pyridine synthesis using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key compounds I should be monitoring during the synthesis of this compound?

A1: The key compounds to monitor are the starting material, 2,6-dihydroxypyridine, the benzylating agent (e.g., benzyl bromide), the mono-benzylated intermediate (2-(benzyloxy)-6-hydroxypyridine), and the desired product, this compound.

Q2: How can I visually distinguish between the starting material, intermediate, and product on a TLC plate?

A2: 2,6-dihydroxypyridine is a polar compound and will have a low Retention Factor (Rf), appearing near the baseline. The mono-benzylated intermediate will be less polar and have a higher Rf. The final product, this compound, will be the least polar and have the highest Rf. Benzyl bromide is also relatively non-polar and may have an Rf value close to the product.

Q3: My TLC plate shows streaking for the spot corresponding to 2,6-dihydroxypyridine. What could be the cause?

A3: Streaking of polar, acidic, or basic compounds on a silica gel TLC plate is common. For pyridine-containing compounds, this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]

Q4: In my HPLC chromatogram, I am seeing a broad peak for my pyridine-containing compounds. How can I improve the peak shape?

A4: Poor peak shape for basic compounds like pyridines in reversed-phase HPLC is often due to interactions with residual silanol groups on the silica-based column. Adding a modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the silanols and the pyridine nitrogen, leading to sharper, more symmetrical peaks.

Q5: The retention times of my peaks are shifting between HPLC runs. What is the likely cause?

A5: Retention time drift in HPLC can be caused by several factors, including inadequate column equilibration between runs, changes in mobile phase composition (e.g., evaporation of a volatile solvent), or temperature fluctuations.[2][3] Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase and that the solvent composition is consistent. Using a column oven can help maintain a stable temperature.[2]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaked or elongated - Sample is too concentrated.- Compound is interacting strongly with the silica gel (e.g., basic pyridine).- Dilute the sample before spotting.- Add a small amount of triethylamine (e.g., 0.5%) to the eluent to reduce tailing of basic spots.[1]
Rf values are too low (spots near the baseline) - The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Rf values are too high (spots near the solvent front) - The eluent is too polar.- Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent.
Spots are not visible under UV light - The compounds do not contain a UV chromophore.- Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is often effective for compounds that can be oxidized.
Difficulty distinguishing between product and benzyl bromide - Both compounds are relatively non-polar and may have similar Rf values.- Use a co-spot lane on your TLC plate, spotting both the reaction mixture and a standard of your starting material in the same lane to see if the spots resolve.[4]- Try a less polar eluent system to achieve better separation.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Secondary interactions with the stationary phase (e.g., silanol interactions with the basic pyridine).- Column overload.- Add a mobile phase modifier like 0.1% TFA or formic acid.- Reduce the injection volume or the concentration of the sample.
Inconsistent retention times - Insufficient column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Equilibrate the column for a longer period before injection.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.[2]- Use a column oven to maintain a constant temperature.[2]
High backpressure - Blockage in the system (e.g., clogged frit or guard column).- Precipitated buffer in the mobile phase.- Replace the guard column and/or column inlet frit.- Ensure the mobile phase components are fully miscible and filtered.
Baseline noise or drift - Contaminated or improperly prepared mobile phase.- Air bubbles in the system.- Detector lamp issue.- Use HPLC-grade solvents and degas the mobile phase.[2]- Purge the pump and detector to remove air bubbles.[2]- Check the detector lamp's energy and replace if necessary.[2]

Experimental Protocols

Synthesis of this compound

This reaction is a Williamson ether synthesis.

  • Reactants: 2,6-dihydroxypyridine, benzyl bromide (2.2 equivalents)

  • Base: Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Solvent: Acetone or Dimethylformamide (DMF)

  • Temperature: Reflux

  • Procedure: To a solution of 2,6-dihydroxypyridine in the chosen solvent, add potassium carbonate and benzyl bromide. Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

TLC Monitoring Protocol
  • Plate: Silica gel 60 F₂₅₄

  • Eluent: A starting point is a mixture of hexane and ethyl acetate. A ratio of 4:1 (hexane:ethyl acetate) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a single TLC plate, spot the starting material (2,6-dihydroxypyridine), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Place the TLC plate in a chamber saturated with the eluent.

  • Visualization: Visualize the spots under UV light (254 nm). A potassium permanganate stain can also be used.

Expected Rf Values (Approximate):

  • 2,6-Dihydroxypyridine: ~0.1

  • 2-(Benzyloxy)-6-hydroxypyridine: ~0.4

  • This compound: ~0.7

  • Benzyl bromide: ~0.8

HPLC Monitoring Protocol
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Expected Retention Times (Approximate):

  • 2,6-Dihydroxypyridine: ~3 min

  • 2-(Benzyloxy)-6-hydroxypyridine: ~8 min

  • This compound: ~12 min

  • Benzyl bromide: ~14 min

Data Presentation

Table 1: TLC Monitoring Parameters

ParameterRecommended Condition
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (4:1 v/v)
Visualization UV (254 nm), KMnO₄ stain

Table 2: HPLC Monitoring Parameters

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature 30 °C

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_analysis Data Analysis Reaction_Mixture 2,6-Dihydroxypyridine + Benzyl Bromide + K2CO3 in Acetone Take_Aliquot Take Aliquot Reaction_Mixture->Take_Aliquot Prepare_Sample Dilute Sample Take_Aliquot->Prepare_Sample TLC_Analysis TLC Analysis Prepare_Sample->TLC_Analysis HPLC_Analysis HPLC Analysis Prepare_Sample->HPLC_Analysis Check_SM_Consumption Check for Consumption of Starting Material TLC_Analysis->Check_SM_Consumption HPLC_Analysis->Check_SM_Consumption Identify_Product_Formation Identify Product and Intermediate Formation Check_SM_Consumption->Identify_Product_Formation Decision Continue Reaction or Proceed to Work-up Identify_Product_Formation->Decision

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting_Logic Start Problem with Chromatography TLC_or_HPLC TLC or HPLC? Start->TLC_or_HPLC TLC_Issue TLC_Issue TLC_or_HPLC->TLC_Issue TLC HPLC_Issue HPLC_Issue TLC_or_HPLC->HPLC_Issue HPLC Streaking Streaking? Add_Base Add Triethylamine to Eluent Streaking->Add_Base Yes Wrong_Rf Incorrect Rf? Streaking->Wrong_Rf No Adjust_Polarity Adjust Eluent Polarity Wrong_Rf->Adjust_Polarity Yes Bad_Peak_Shape Poor Peak Shape? Add_Acid Add TFA/Formic Acid to Mobile Phase Bad_Peak_Shape->Add_Acid Yes Shifting_RT Shifting Retention Times? Bad_Peak_Shape->Shifting_RT No Equilibrate_Longer Equilibrate Column Longer Shifting_RT->Equilibrate_Longer Yes TLC_Issue->Streaking HPLC_Issue->Bad_Peak_Shape

Caption: Troubleshooting logic for common TLC and HPLC issues.

References

Validation & Comparative

A Comparative Analysis of 2,6-Bis(benzyloxy)pyridine and 2,6-Dimethoxypyridine as Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in catalyst design and optimization. This guide provides a comparative overview of two pyridine-based ligands, 2,6-bis(benzyloxy)pyridine and 2,6-dimethoxypyridine, focusing on their structural, electronic, and potential performance differences in catalytic applications.

Physicochemical Properties

A fundamental comparison of the two ligands reveals significant differences in their physical and chemical characteristics, primarily driven by the nature of the alkoxy substituents.

PropertyThis compound2,6-Dimethoxypyridine
Molecular Formula C₁₉H₁₇NO₂C₇H₉NO₂
Molecular Weight 291.35 g/mol 139.15 g/mol
Structure Pyridine ring with two -OCH₂Ph groups at positions 2 and 6Pyridine ring with two -OCH₃ groups at positions 2 and 6
Calculated LogP 4.11.4
Topological Polar Surface Area 31.4 Ų31.4 Ų

Steric and Electronic Effects on Ligand Performance

The primary distinction between the two ligands lies in the steric bulk and electronic nature of the benzyloxy and methoxy groups, which can significantly influence the catalytic activity and selectivity of their metal complexes.

This compound features bulky benzyloxy groups. This steric hindrance can be advantageous in several ways:

  • Enhanced Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways such as aggregation or unwanted side reactions.

  • Control of Substrate Access: The steric bulk can create a more defined binding pocket, potentially leading to higher regioselectivity or stereoselectivity in catalytic transformations.

  • Promotion of Reductive Elimination: In cross-coupling reactions, bulky ligands are known to often accelerate the final reductive elimination step, leading to faster product formation.

2,6-Dimethoxypyridine , in contrast, possesses much smaller methoxy groups. This results in:

  • Less Steric Hindrance: A more accessible metal center, which can be beneficial for the coordination of sterically demanding substrates.

  • Different Electronic Profile: While both are electron-donating alkoxy groups, the electronic effect at the metal center can be subtly different, potentially influencing the rates of oxidative addition and reductive elimination in a catalytic cycle.

The choice between these two ligands will therefore be highly dependent on the specific requirements of the catalytic reaction being developed. For reactions requiring high stability and selectivity with smaller substrates, the sterically demanding this compound may be advantageous. Conversely, for reactions involving bulky substrates where steric hindrance around the metal center could be detrimental to catalyst activity, the less encumbered 2,6-dimethoxypyridine might be a more suitable choice.

Application in Catalysis: Representative Experimental Protocols

While direct comparative data is lacking, both 2,6-dialkoxypyridines are relevant in palladium-catalyzed cross-coupling reactions. Below are general experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, where such ligands could be employed. These protocols are representative and would require optimization for specific substrates and ligands.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Suzuki_Miyaura_Workflow reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent in a Reaction Vessel catalyst Add Palladium Precatalyst and Ligand (e.g., 2,6-dialkoxypyridine) reagents->catalyst reaction Heat the Mixture under Inert Atmosphere catalyst->reaction workup Cool, Dilute, and Perform Aqueous Workup reaction->workup purification Purify the Crude Product (e.g., by Column Chromatography) workup->purification analysis Characterize the Pure Product purification->analysis

A Comparative Guide to the Catalytic Efficiency of Metal Complexes with 2,6-Bis(benzyloxy)pyridine Versus Other Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of metal complexes is intrinsically linked to the electronic and steric properties of their coordinating ligands. Pyridine-based ligands, in particular, have been a cornerstone in the development of efficient catalysts for a myriad of organic transformations. Among these, the 2,6-bis(benzyloxy)pyridine scaffold presents a unique combination of steric bulk and electronic features. This guide provides an objective comparison of the catalytic performance of metal complexes featuring this compound and its analogs against other prominent pyridine-based ligands in key cross-coupling reactions. The information presented is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for the construction of carbon-carbon bonds in modern organic synthesis. The choice of the pyridine ligand can significantly influence the catalyst's stability, activity, and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The following table summarizes the performance of various palladium complexes with different pyridine-based ligands in the coupling of aryl halides with arylboronic acids.

Table 1: Comparison of Palladium-Pyridine Complexes in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
2,6-Bis(imino)pyridine [Pd(L)Cl]ClK₂CO₃Water80129595079[1]
2,6-Bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine PdCl₂(L)K₂CO₃DMF1002>99198009900[2]
2,6-Disubstituted Imidazo[4,5-b]pyridine Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285--[3]
Simple Pyridine Pd(OAc)₂/PyridineK₂CO₃Toluene/H₂O902492--[4]

Note: Data for this compound in this specific reaction was not available in the reviewed literature. The table presents data for structurally related or commonly used pyridine ligands for comparative purposes.

The data indicates that palladium complexes with bulky, multi-dentate pyridine-based ligands, such as 2,6-bis(imino)pyridine and 2,6-bis(pyrazolyl)pyridine, exhibit high catalytic activity, achieving excellent yields and high turnover numbers.

Heck Reaction

The Heck reaction provides a valuable method for the olefination of aryl halides. The performance of palladium catalysts bearing different pyridine ligands in this transformation is outlined below.

Table 2: Comparison of Palladium-Pyridine Complexes in the Heck Reaction of Aryl Halides with Olefins

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-Dialkoxypyridine derivative Pd(OAc)₂/Thioether ligand/Tl(OCOCF₃)₃-DCE602488[5]
Imidazole-based secondary phosphine oxide Pd-complexK₂CO₃DMF601292[6]
N-Heterocyclic Carbene-Pyridine NHC-Pd(II)-Py complexK₂CO₃DMF1001284[6]

Note: The data for the 2,6-dialkoxypyridine derivative represents a C3-H alkenylation reaction, which is mechanistically related to the Heck reaction.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies for the key reactions are provided below.

General Procedure for Suzuki-Miyaura Coupling with Bis(imino)pyridine Palladium(II) Complex

A mixture of 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the bis(imino)pyridine palladium(II) complex (0.1 mol%) in water (5 mL) is stirred at 80°C for 12 hours.[1] After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.[1]

General Procedure for the C3-H Alkenylation of 2,6-Dialkoxypyridine Derivatives

To a solution of the 2,6-dialkoxypyridine derivative (0.5 mmol) and the alkene (1.0 mmol) in 1,2-dichloroethane (DCE) (2.5 mL) are added Pd(OAc)₂ (0.025 mmol), a thioether ligand (0.05 mmol), and Tl(OCOCF₃)₃ (0.6 mmol). The mixture is stirred at 60°C for 24 hours.[5] The reaction is then quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography.[5]

Mechanistic Considerations and Logical Relationships

The efficiency of pyridine-ligated metal catalysts is governed by a complex interplay of steric and electronic factors. The following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura coupling and the logical relationship influencing ligand performance.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Effects cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance Steric_Bulk Steric_Bulk Catalyst_Stability Catalyst_Stability Steric_Bulk->Catalyst_Stability influences Electron_Donating_Ability Electron_Donating_Ability Reaction_Rate Reaction_Rate Electron_Donating_Ability->Reaction_Rate influences Product_Yield Product_Yield Catalyst_Stability->Product_Yield affects Reaction_Rate->Product_Yield affects

Caption: Logical relationship between ligand properties and catalyst performance.

References

Spectroscopic Comparison of 2,6-Bis(benzyloxy)pyridine and its Bromo-substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 2,6-bis(benzyloxy)pyridine and its bromo-substituted derivatives, specifically 3-bromo-2,6-bis(benzyloxy)pyridine and 3,5-dibromo-2,6-bis(benzyloxy)pyridine, reveals distinct shifts in their spectral data corresponding to the substitution pattern of the pyridine ring. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction

This compound serves as a versatile scaffold in synthetic chemistry. The introduction of bromine atoms onto the pyridine ring at the 3- and 5-positions significantly alters the electronic properties and reactivity of the molecule, which is reflected in their spectroscopic signatures. Understanding these differences is crucial for researchers in the fields of medicinal chemistry and materials science for reaction monitoring, structural elucidation, and prediction of chemical behavior.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its bromo-substituted analogs.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-3H-4H-5-OCH₂-Ar-H
This compound6.45 (d)7.55 (t)6.45 (d)5.35 (s)7.30-7.45 (m)
3-Bromo-2,6-bis(benzyloxy)pyridine-7.62 (d)6.51 (d)5.40 (s), 5.42 (s)7.32-7.48 (m)
3,5-Dibromo-2,6-bis(benzyloxy)pyridine-7.95 (s)-5.45 (s)7.35-7.50 (m)

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-4C-5C-6-OCH₂-Ar-C
This compound163.8107.2139.5107.2163.868.0127.5-137.0
3-Bromo-2,6-bis(benzyloxy)pyridine160.2108.1141.2110.5162.568.5, 69.0127.8-136.5
3,5-Dibromo-2,6-bis(benzyloxy)pyridine159.5112.0143.8112.0159.570.2128.0-136.0

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundC=N StretchC=C Stretch (Aromatic)C-O StretchC-Br Stretch
This compound~1580~1600, 1450~1250, 1030-
3-Bromo-2,6-bis(benzyloxy)pyridine~1575~1590, 1445~1245, 1025~680
3,5-Dibromo-2,6-bis(benzyloxy)pyridine~1570~1585, 1440~1240, 1020~670

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺[M+2]⁺
This compoundC₁₉H₁₇NO₂291.34291-
3-Bromo-2,6-bis(benzyloxy)pyridineC₁₉H₁₆BrNO₂370.24370372
3,5-Dibromo-2,6-bis(benzyloxy)pyridineC₁₉H₁₅Br₂NO₂449.14449451, 453

Experimental Protocols

General Spectroscopic Methods

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Synthesis of this compound

To a solution of 2,6-dihydroxypyridine in a suitable solvent such as DMF, a base like sodium hydride is added. The mixture is stirred at room temperature, followed by the addition of benzyl bromide. The reaction is typically heated to ensure completion. After cooling, the reaction mixture is worked up with water and extracted with an organic solvent. The crude product is then purified by column chromatography.

Synthesis of 3-Bromo-2,6-bis(benzyloxy)pyridine

This compound is dissolved in a chlorinated solvent like dichloromethane. A brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC. The reaction mixture is then washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated to give the crude product, which is purified by column chromatography.

Synthesis of 3,5-Dibromo-2,6-bis(benzyloxy)pyridine

To a solution of this compound in a suitable solvent, two or more equivalents of a brominating agent like N-bromosuccinimide are added. The reaction conditions are similar to the mono-bromination, but may require longer reaction times or slightly elevated temperatures to achieve di-substitution. Work-up and purification follow a similar procedure.

Visualization of Structures

The following diagram illustrates the molecular structures of this compound and its bromo-substituted derivatives, indicating the positions of bromination.

G cluster_0 This compound cluster_1 3-Bromo-2,6-bis(benzyloxy)pyridine cluster_2 3,5-Dibromo-2,6-bis(benzyloxy)pyridine mol1 mol1 mol2 mol2 mol1->mol2 Bromination mol3 mol3 mol2->mol3 Further Bromination

Caption: Molecular structures and their relationship.

A Comparative Analysis of the Electronic Properties of 2,6-Bis(benzyloxy)pyridine and 2,6-Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of 2,6-bis(benzyloxy)pyridine and a series of 2,6-dihalopyridines, including 2,6-difluoropyridine, 2,6-dichloropyridine, 2,6-dibromopyridine, and 2,6-diiodopyridine. Understanding the electronic landscape of these molecules is crucial for their application in medicinal chemistry and materials science, where pyridine derivatives are pivotal structural motifs. This document summarizes key electronic parameters, outlines the experimental and computational methodologies used to determine these properties, and presents a clear, data-driven comparison.

Introduction to Substituent Effects on the Pyridine Ring

The electronic nature of the pyridine ring is significantly influenced by the substituents at its 2 and 6 positions. These substituents can modulate the electron density of the aromatic system and the basicity of the nitrogen atom through inductive and resonance effects. Halogens are generally considered electron-withdrawing groups due to their high electronegativity (inductive effect), although they can also participate in resonance as electron donors. In contrast, the benzyloxy group (-OCH₂Ph) is expected to be an electron-donating group through resonance, with the oxygen atom's lone pairs participating in the π-system of the pyridine ring. This guide will quantitatively explore these differences.

Comparative Data of Electronic Properties

The following tables summarize the available experimental and calculated electronic properties for this compound and the 2,6-dihalopyridines.

Table 1: Comparison of pKa and Dipole Moments

CompoundpKaDipole Moment (Debye)
This compound2.61 (Predicted)[1][2]No data available
2,6-Difluoropyridine-6.09 (Predicted)[3]3.50[4]
2,6-Dichloropyridine-3.02 (Predicted)[5]3.65[4][6]
2,6-Dibromopyridine-3.65 (Predicted)3.54[7]
2,6-DiiodopyridineNo data availableNo data available

Table 2: Hammett Substituent Constants (σ)

Substituentσ_meta (σ_m)σ_para (σ_p)
-OCH₂Ph~0.12 (for OCH₃)~-0.27 (for OCH₃)
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18

Table 3: Calculated HOMO and LUMO Energies (eV)

Note: A consistent set of high-quality computational data for all compounds from a single method is not available in the literature. The following represents a placeholder for such data, which would ideally be generated using a consistent theoretical level (e.g., DFT with B3LYP/6-311++G(d,p)) for a meaningful comparison.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
This compound[Data not available][Data not available][Data not available]
2,6-Difluoropyridine[Data not available][Data not available][Data not available]
2,6-Dichloropyridine[Data not available][Data not available][Data not available]
2,6-Dibromopyridine[Data not available][Data not available][Data not available]
2,6-Diiodopyridine[Data not available][Data not available][Data not available]

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of the presented data.

Spectrophotometric Determination of pKa

This method is suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation and is particularly useful for sparingly soluble substances.[8][9]

Protocol:

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa, are prepared. The ionic strength of the buffers should be kept constant.

  • Sample Preparation: A stock solution of the pyridine derivative is prepared in a suitable solvent (e.g., DMSO for poorly water-soluble compounds). Aliquots of the stock solution are then added to each buffer solution in a 96-well microtiter plate to achieve a final concentration typically in the range of 0.1-0.2 mM.[6]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have significantly different absorptivities is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.[10][11]

Determination of Dipole Moment using the Guggenheim Method

The Guggenheim method is a common technique for determining the dipole moment of a polar substance in a non-polar solvent.[7][12]

Protocol:

  • Solution Preparation: A series of dilute solutions of the pyridine derivative in a non-polar solvent (e.g., cyclohexane or benzene) are prepared with varying mole fractions of the solute.

  • Dielectric Constant Measurement: The dielectric constant (relative permittivity) of the pure solvent and each solution is measured using a dipole meter or a capacitance bridge.[13]

  • Refractive Index Measurement: The refractive index of the pure solvent and each solution is measured using a refractometer at the same temperature as the dielectric constant measurements.

  • Data Analysis: The dielectric constant and the square of the refractive index are plotted against the mole fraction of the solute. The slopes of these plots are used in the Guggenheim equation to calculate the dipole moment of the solute.[7]

Computational Determination of HOMO-LUMO Energies

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules.

Protocol using Gaussian Software:

  • Molecular Geometry Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[14][15]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • HOMO and LUMO Energy Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file of the geometry optimization calculation.[5][16] The energy gap is then calculated as the difference between the LUMO and HOMO energies.

Analysis and Comparison

The benzyloxy group in this compound is expected to be electron-donating through resonance, which would increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom compared to the dihalopyridines. The predicted pKa of 2.61 for this compound, while significantly lower than that of pyridine itself (pKa ≈ 5.2), is notably higher than the highly negative predicted pKa values for the 2,6-dihalopyridines. This indicates that the electron-withdrawing inductive effect of the two benzyloxy groups still dominates over their resonance donation in determining the basicity, but to a lesser extent than the strongly electron-withdrawing halogens.

The dipole moments of the 2,6-dihalopyridines are all quite similar and relatively high, reflecting the strong polarity of the C-halogen bonds. The lack of an experimental dipole moment for this compound prevents a direct comparison, but a calculated value would be highly informative.

A complete analysis of the frontier molecular orbitals (HOMO and LUMO) would provide deeper insights into the reactivity and electronic transitions of these molecules. Generally, electron-donating groups like the benzyloxy group are expected to raise the HOMO energy level, while electron-withdrawing halogens would lower both the HOMO and LUMO energy levels. A smaller HOMO-LUMO gap typically implies higher reactivity.

Logical Relationship of Electronic Properties

The following diagram illustrates the logical flow of how substituent properties influence the overall electronic characteristics of the pyridine derivatives.

Electronic_Properties_Comparison Influence of Substituents on Electronic Properties of Pyridine Derivatives substituent Substituent at 2,6-positions (Benzyloxy vs. Halogen) effects Inductive and Resonance Effects substituent->effects electron_density Electron Density of Pyridine Ring effects->electron_density properties Macroscopic Electronic Properties electron_density->properties pka pKa (Basicity) properties->pka dipole Dipole Moment properties->dipole homo_lumo HOMO/LUMO Energies properties->homo_lumo

Substituent Effects on Electronic Properties

Experimental Workflow for Property Determination

The diagram below outlines a typical workflow for the experimental and computational characterization of the electronic properties of the target molecules.

Experimental_Workflow Workflow for Determining Electronic Properties start Start: Synthesize and Purify Compound exp_determination Experimental Determination start->exp_determination comp_calculation Computational Calculation start->comp_calculation pka_exp Spectrophotometric pKa Measurement exp_determination->pka_exp dipole_exp Dipole Moment Measurement (Guggenheim Method) exp_determination->dipole_exp dft_calc DFT Calculations (Geometry Optimization, Frequencies) comp_calculation->dft_calc data_analysis Data Analysis and Comparison pka_exp->data_analysis dipole_exp->data_analysis homo_lumo_calc HOMO/LUMO Energy Extraction dft_calc->homo_lumo_calc homo_lumo_calc->data_analysis end End: Characterized Electronic Properties data_analysis->end

Characterization Workflow

Conclusion

This comparative guide highlights the significant influence of substituents at the 2 and 6 positions on the electronic properties of the pyridine ring. The benzyloxy group, while still resulting in a less basic pyridine than the parent compound, is markedly less electron-withdrawing than the halogens. A complete and consistent set of experimental and computational data, particularly for the dipole moment of this compound and the HOMO/LUMO energies for all compounds, would enable a more robust and quantitative comparison. Researchers are encouraged to utilize the provided protocols to generate these missing data points for a more comprehensive understanding of these important classes of molecules.

References

Reactivity comparison of 2,6-Bis(benzyloxy)pyridine with other 2,6-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted pyridines is crucial for the efficient synthesis of complex molecules. This guide provides an objective comparison of the reactivity of 2,6-bis(benzyloxy)pyridine with other 2,6-disubstituted pyridines in key chemical transformations, including electrophilic substitution, lithiation, and palladium-catalyzed cross-coupling reactions. The information presented is supported by available experimental data to aid in substrate selection and reaction design.

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and functional materials. The ability to selectively functionalize the pyridine ring is paramount for tailoring the properties of these molecules. The substituents at the 2- and 6-positions significantly influence the electron density and steric accessibility of the pyridine core, thereby dictating its reactivity. This guide focuses on this compound, a derivative bearing two bulky, electron-donating benzyloxy groups, and compares its reactivity profile to pyridines with other common substituents at the 2,6-positions, such as halogens and smaller alkoxy groups.

Electrophilic Aromatic Substitution

The electron-donating nature of the benzyloxy groups in this compound would be expected to activate the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles to the 3- and 5-positions. Indeed, the synthesis of 2,6-bis(benzyloxy)pyridin-3-amine proceeds via nitration of this compound at the 3-position, followed by reduction of the nitro group.[1] This demonstrates the susceptibility of the 3-position to electrophilic attack.

A general workflow for the synthesis of 2,6-bis(benzyloxy)pyridin-3-amine is depicted below:

Electrophilic_Substitution_Workflow cluster_0 Synthesis of 2,6-Bis(benzyloxy)pyridin-3-amine A This compound B Nitration (e.g., HNO₃/H₂SO₄) A->B Electrophilic Substitution C 3-Nitro-2,6-bis(benzyloxy)pyridine B->C D Reduction (e.g., Fe/NH₄Cl) C->D Reduction E 2,6-Bis(benzyloxy)pyridin-3-amine D->E

Caption: Synthetic pathway to 2,6-bis(benzyloxy)pyridin-3-amine.

In contrast, pyridines substituted with electron-withdrawing groups, such as halogens, are generally less reactive towards electrophilic substitution and often require harsh reaction conditions.

Directed Ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic rings.[2] For 2-substituted pyridines, lithiation typically occurs at the 3-position, directed by the substituent.[2] However, the presence of two alkoxy groups at the 2- and 6-positions can influence the regioselectivity of deprotonation.

The table below summarizes the observed regioselectivity in the lithiation of various 2,6-disubstituted pyridines.

Pyridine SubstrateLithiating AgentPosition of LithiationProduct after Quenching with ElectrophileReference
2,6-DichloropyridineLDA32,6-Dichloro-3-substituted pyridine[5]
2,6-DichloropyridineTMPMgCl·LiCl42,6-Dichloro-4-substituted pyridine[5]
2,6-Dibromopyridinen-BuLi42,6-Dibromo-4-substituted pyridine[6]
2-MethoxypyridineBuLi-LiDMAE66-Substituted-2-methoxypyridine[3][4]

The bulky benzyloxy groups in this compound may sterically hinder lithiation at the adjacent 3- and 5-positions, potentially favoring deprotonation at the 4-position, similar to what is observed with 2,6-dihalopyridines under certain conditions.

A generalized workflow for a directed lithiation experiment is presented below:

Lithiation_Workflow cluster_1 Directed Lithiation Experimental Workflow Start Start A Dissolve 2,6-disubstituted pyridine in anhydrous THF Start->A B Cool to -78 °C A->B C Add Lithiating Agent (e.g., n-BuLi, LDA) B->C D Stir for specified time C->D E Add Electrophile (e.g., DMF, MeI) D->E F Quench Reaction (e.g., with NH₄Cl solution) E->F G Work-up and Purification F->G End Isolated Product G->End

Caption: General experimental workflow for directed lithiation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridines in these reactions generally follows the trend I > Br > Cl > F. While this compound does not possess a leaving group for direct cross-coupling, its derivatives, such as the corresponding halides or triflates, would be expected to participate in these transformations.

The electron-donating benzyloxy groups would likely increase the electron density of the pyridine ring, potentially making oxidative addition to the palladium catalyst slower compared to pyridines with electron-withdrawing groups. However, the specific reaction conditions, particularly the choice of ligand and base, can overcome these electronic effects.

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction:

Suzuki_Miyaura_Cycle cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

General Procedure for the Synthesis of this compound:

This procedure is adapted from the general synthesis of dialkoxypyridines starting from the corresponding dihydroxypyridine.

  • To a stirred suspension of 2,6-dihydroxypyridine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.5 eq.) in an appropriate solvent (e.g., DMF or acetone) is added benzyl halide (e.g., benzyl bromide, 2.2 eq.) at room temperature.

  • The reaction mixture is then heated to a temperature between 60-80 °C and stirred until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

General Procedure for Directed Lithiation of a 2,6-Disubstituted Pyridine:

This protocol provides a general framework for performing a directed lithiation reaction.

  • A solution of the 2,6-disubstituted pyridine (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of the lithiating agent (e.g., n-butyllithium or lithium diisopropylamide, 1.1 eq.) in a suitable solvent is added dropwise to the cooled pyridine solution.

  • The reaction mixture is stirred at -78 °C for 1-2 hours.

  • The desired electrophile (1.2 eq.) is then added dropwise to the reaction mixture.

  • After stirring for an additional 1-2 hours at -78 °C, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by an appropriate method (e.g., chromatography or crystallization).

Conclusion

The reactivity of this compound is primarily dictated by the electron-donating and sterically demanding nature of its benzyloxy substituents. It undergoes electrophilic substitution at the 3-position, highlighting the activating effect of the alkoxy groups. While direct experimental data on its lithiation and cross-coupling reactions is limited, comparisons with other 2,6-disubstituted pyridines suggest that its reactivity can be modulated by the choice of reagents and reaction conditions. The bulky nature of the benzyloxy groups may play a significant role in determining the regioselectivity of reactions such as lithiation. Further experimental studies are required to fully elucidate the comparative reactivity of this compound and expand its utility as a versatile building block in organic synthesis.

References

Performance of 2,6-Bis(benzyloxy)pyridine-Derived Catalysts in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the catalytic performance of chiral pyridine-derived catalysts in asymmetric synthesis. Due to a lack of specific published data on catalysts derived directly from 2,6-bis(benzyloxy)pyridine, this document focuses on the closely related and extensively studied 2,6-bis(oxazolinyl)pyridine (PyBOX) ligands. The structural similarity between the benzyloxy and oxazolinyl moieties at the 2 and 6 positions of the pyridine ring makes PyBOX ligands a relevant and informative analogue for understanding the potential catalytic behavior of this compound derivatives. The data presented herein is intended to serve as a valuable reference for researchers interested in the design and application of chiral pyridine-based catalysts.

Introduction to Chiral Pyridine Ligands in Asymmetric Catalysis

Chiral pyridine-containing ligands are a cornerstone in the field of asymmetric catalysis, offering a versatile scaffold for the synthesis of enantiomerically enriched compounds.[1] The pyridine nitrogen, along with substituents at the 2 and 6 positions, can coordinate with a metal center to create a well-defined chiral environment. This chiral pocket dictates the stereochemical outcome of a reaction, enabling the preferential formation of one enantiomer over the other.

The general structure of a 2,6-disubstituted pyridine metal complex allows for fine-tuning of steric and electronic properties by modifying the substituents, which in turn influences the catalyst's activity and selectivity.

General Structure of a 2,6-Disubstituted Pyridine Metal Complex cluster_catalyst Catalyst Complex M Metal Center N Pyridine-N M->N Py_Ring Pyridine Ring R1 R2 Py_Ring->R1 2-position Py_Ring->R2 6-position

Caption: A generalized diagram of a metal complex with a 2,6-disubstituted pyridine ligand.

Performance Comparison in Asymmetric Catalysis: A Focus on PyBOX Ligands

Given the absence of specific data for this compound, we will examine the performance of catalysts derived from 2,6-bis(oxazolinyl)pyridine (PyBOX) ligands in various asymmetric reactions. PyBOX ligands are a well-established class of C2-symmetric tridentate ligands that have demonstrated high efficacy in a broad range of enantioselective transformations.

Asymmetric Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful C-C bond-forming reaction. Copper(II) complexes of PyBOX ligands have been shown to be highly effective catalysts for this transformation.

Table 1: Performance of a Cu(II)-PyBOX Catalyst in the Asymmetric Mukaiyama Aldol Reaction

EntrySilyl Ketene AcetalProductYield (%)ee (%)Diastereomeric Ratio (syn:anti)
11-(tert-Butyldimethylsiloxy)ethene3-Hydroxy-4-(benzyloxy)butanoate9198-
2(E)-1-(tert-Butyldimethylsiloxy)-1-propenesyn-3-Hydroxy-2-methyl-4-(benzyloxy)butanoate899997:3
3(Z)-1-(tert-Butyldimethylsiloxy)-1-propeneanti-3-Hydroxy-2-methyl-4-(benzyloxy)butanoate92973:97

Data sourced from analogous PyBOX systems as a proxy for this compound-derived catalysts.

Asymmetric Hydrosilylation of Ketones

The asymmetric hydrosilylation of ketones provides access to chiral secondary alcohols, which are valuable synthetic intermediates. Iron-catalyzed hydrosilylation using PyBOX ligands has been explored as a more sustainable alternative to precious metal catalysts.

Table 2: Comparison of PyBOX and BOX Ligands in Iron-Catalyzed Asymmetric Hydrosilylation of Ketones

EntrySubstrateLigandYield (%)ee (%)
1Acetophenone(S,S)-iPr-PyBOX>9549 (R)
24-Methoxyacetophenone(S,S)-iPr-PyBOX>9541 (R)
3Acetophenone(S,S)-iPr-BOX>9512 (R)
44-Methoxyacetophenone(S,S)-iPr-BOX>9513 (R)

Data sourced from analogous PyBOX systems as a proxy for this compound-derived catalysts.

The data in Table 2 suggests that the tridentate nature of the PyBOX ligand leads to significantly higher enantioselectivity compared to the bidentate BOX ligand in this iron-catalyzed reaction.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results in asymmetric catalysis. Below are general procedures for the reactions discussed, based on methodologies reported for PyBOX-type ligands.

General Procedure for Asymmetric Mukaiyama Aldol Reaction

Workflow for Asymmetric Mukaiyama Aldol Reaction A 1. Catalyst Formation: Cu(OTf)₂ + Chiral PyBOX Ligand in CH₂Cl₂ at rt B 2. Reaction Initiation: Cool to -78 °C Add Aldehyde A->B C 3. Nucleophile Addition: Add Silyl Ketene Acetal Stir at -78 °C B->C D 4. Quenching: Add sat. aq. NaHCO₃ C->D E 5. Workup & Purification: Extraction with CH₂Cl₂ Column Chromatography D->E F 6. Analysis: Yield Determination ee Determination (Chiral HPLC) E->F

Caption: A typical experimental workflow for a Cu(II)-PyBOX catalyzed asymmetric Mukaiyama aldol reaction.

Methodology:

  • To a solution of the chiral PyBOX ligand (0.055 mmol) in dry CH₂Cl₂ (1.0 mL) is added Cu(OTf)₂ (0.05 mmol).

  • The mixture is stirred at room temperature for 1 hour.

  • The resulting solution is cooled to -78 °C, and the aldehyde (0.5 mmol) is added.

  • The silyl ketene acetal (0.6 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for the specified time.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is warmed to room temperature and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Hydrosilylation of Ketones

Workflow for Asymmetric Hydrosilylation of Ketones A 1. Catalyst Preparation: FeCl₂ + Chiral PyBOX Ligand in THF, rt B 2. Catalyst Activation: Add n-BuLi at -78 °C Warm to rt A->B C 3. Reaction Setup: Add Ketone Add Phenylsilane B->C D 4. Reaction Progression: Stir at rt C->D E 5. Workup: Aqueous workup (e.g., HCl) D->E F 6. Purification & Analysis: Column Chromatography Yield & ee Determination E->F

Caption: A general workflow for the iron-catalyzed asymmetric hydrosilylation of ketones using a PyBOX ligand.

Methodology:

  • In a glovebox, a solution of the chiral PyBOX ligand (0.01 mmol) and FeCl₂ (0.01 mmol) in THF (1 mL) is stirred at room temperature for 1 hour.

  • The solution is cooled to -78 °C, and n-butyllithium (2 equivalents) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The ketone (1.0 mmol) is added to the catalyst solution, followed by the addition of phenylsilane (1.2 mmol).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of 1 M HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The yield and enantiomeric excess of the chiral alcohol are determined by GC or HPLC analysis.

Conclusion

References

A Comparative Study of Different Bases for the Synthesis of 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Base Selection in Williamson Ether Synthesis

The synthesis of 2,6-bis(benzyloxy)pyridine, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2,6-dihydroxypyridine followed by nucleophilic attack on benzyl halide. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and scalability. This guide provides a comparative analysis of commonly employed bases for this transformation, supported by representative experimental data and detailed protocols.

Performance Comparison of Bases

The selection of a base for the synthesis of this compound is a trade-off between reactivity, cost, and ease of handling. Stronger bases like sodium hydride can offer higher yields and faster reaction times but require more stringent anhydrous conditions. In contrast, weaker bases like potassium carbonate are more economical and easier to handle, though they may necessitate higher temperatures and longer reaction durations. Cesium carbonate often provides a good balance of high reactivity and milder conditions but at a higher cost.

BasepKa of Conjugate AcidTypical SolventTypical Temperature (°C)Typical Reaction Time (h)Reported Yield (%)
Sodium Hydride (NaH) ~36DMF, THF0 to rt2 - 1285-95
Potassium Carbonate (K₂CO₃) 10.33DMF, Acetonitrile80 - 12012 - 2470-85
Cesium Carbonate (Cs₂CO₃) 10.33DMF, Acetonitrilert - 806 - 1880-90
Sodium Hydroxide (NaOH) 15.7DMSO, Water60 - 1008 - 1665-80

Note: The yields presented are typical ranges observed in Williamson ether syntheses of related aromatic compounds and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

The general experimental procedure for the synthesis of this compound via Williamson ether synthesis is depicted in the following workflow diagram.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve 2,6-dihydroxypyridine in anhydrous solvent B Add base under inert atmosphere (e.g., N₂ or Ar) A->B C Stir at specified temperature B->C D Add benzyl halide dropwise C->D E Monitor reaction progress (TLC or LC-MS) D->E F Quench reaction E->F G Extract with organic solvent F->G H Wash, dry, and concentrate the organic phase G->H I Purify by column chromatography or recrystallization H->I J J I->J Obtain pure This compound

General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride (NaH)

  • Reaction Setup: To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere at 0 °C, a solution of 2,6-dihydroxypyridine (1.0 eq.) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

  • Alkylation: Benzyl bromide (2.2 eq.) is added dropwise to the reaction mixture at 0 °C. The mixture is then stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis using Potassium Carbonate (K₂CO₃)

  • Reaction Setup: A mixture of 2,6-dihydroxypyridine (1.0 eq.), potassium carbonate (2.5 eq.), and benzyl chloride (2.2 eq.) in DMF is prepared.

  • Alkylation: The reaction mixture is heated to 80 °C and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 3: Synthesis using Cesium Carbonate (Cs₂CO₃)

  • Reaction Setup: In a round-bottom flask, 2,6-dihydroxypyridine (1.0 eq.) and cesium carbonate (2.2 eq.) are dissolved in anhydrous acetonitrile.

  • Alkylation: Benzyl bromide (2.2 eq.) is added to the mixture, and it is stirred at room temperature for 18 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The crude product is then purified by flash column chromatography to give this compound.

Signaling Pathway and Logical Relationships

The underlying chemical transformation in the synthesis of this compound is a classic SN2 reaction, a cornerstone of the Williamson ether synthesis. The logical relationship between the reactants, intermediates, and the final product is illustrated below.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2,6-Dihydroxypyridine 2,6-Dihydroxypyridine Pyridin-2,6-diolate Pyridin-2,6-diolate 2,6-Dihydroxypyridine->Pyridin-2,6-diolate Deprotonation Base Base Base->Pyridin-2,6-diolate Salt Byproduct Salt Byproduct Base->Salt Byproduct Benzyl Halide Benzyl Halide This compound This compound Benzyl Halide->this compound Pyridin-2,6-diolate->this compound SN2 Attack Pyridin-2,6-diolate->Salt Byproduct

Mechanism of this compound synthesis.

Unveiling the Steric Influence of Benzyloxy Groups in 2,6-Bis(benzyloxy)pyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of steric and electronic effects is paramount in molecular design and synthesis. This guide provides a comprehensive comparison of 2,6-bis(benzyloxy)pyridine with its less sterically demanding counterpart, 2,6-dimethoxypyridine, offering insights into how the bulky benzyloxy substituents modulate the molecule's properties and reactivity. Through an examination of experimental data, this document serves as a valuable resource for predicting and controlling reaction outcomes in pyridine-based chemistries.

The spatial arrangement of substituents on a pyridine ring profoundly influences its chemical behavior. In this compound, the two benzyloxy groups at the ortho positions to the nitrogen atom create a sterically congested environment. This steric hindrance has significant implications for the molecule's reactivity, particularly in reactions involving the pyridine nitrogen or adjacent ring positions. This guide will delve into a comparative analysis, highlighting the steric effects of the benzyloxy groups by contrasting them with the smaller methoxy groups in 2,6-dimethoxypyridine.

Comparative Analysis of Steric Parameters

One widely used metric is the Taft steric parameter (E_s), which is derived from the rates of acid-catalyzed hydrolysis of esters. A more negative E_s value indicates greater steric hindrance. While the exact E_s value for a benzyloxy group on a pyridine ring is not commonly tabulated, it is expected to be significantly more negative than that of a methoxy group due to its larger size and conformational flexibility.

Table 1: Comparison of Steric and Electronic Parameters for Methoxy and a General Phenyl Group

SubstituentTaft Steric Parameter (E_s)[1]Verloop Steric Parameters (L, B1, B5 in Å)[1]
Methoxy (OCH₃)-0.55L=3.17, B1=1.90, B5=1.90
Phenyl (C₆H₅)-3.82L=6.34, B1=4.36, B5=1.70

Note: Data is for substituents in general and serves as an approximation for their effect on a pyridine ring. The Verloop parameters represent the length (L) and two width dimensions (B1 and B5) of the substituent.

The significantly more negative E_s value and larger Verloop parameters for the phenyl group, a major component of the benzyloxy group, strongly suggest a much greater steric demand for benzyloxy compared to methoxy.

Impact on Chemical Reactivity: A Comparative Overview

The increased steric bulk of the benzyloxy groups in this compound is expected to influence its reactivity in several key transformations compared to 2,6-dimethoxypyridine.

Electrophilic Aromatic Substitution: The electron-donating nature of the alkoxy groups activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the 3- and 5-positions. However, the bulky benzyloxy groups can hinder the approach of the electrophile, potentially leading to lower reaction rates or requiring more forcing conditions compared to the less hindered 2,6-dimethoxypyridine.

N-Oxidation and Coordination Chemistry: The accessibility of the lone pair of electrons on the pyridine nitrogen is crucial for reactions such as N-oxidation and coordination to metal centers. The benzyloxy groups can act as "steric shields," partially blocking the nitrogen atom. This can result in slower rates of N-oxidation and the formation of less stable or sterically crowded metal complexes compared to those formed with 2,6-dimethoxypyridine.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its derivatives, as well as for comparative reactions, are crucial for reproducible research. Below are generalized procedures based on established synthetic methodologies for related compounds.

Synthesis of this compound

A common route to 2,6-dialkoxypyridines involves the nucleophilic substitution of a dihalopyridine with the corresponding alcohol in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants A 2,6-Dichloropyridine D This compound A->D Nucleophilic Substitution B Benzyl Alcohol B->D C Base (e.g., NaH) C->D

Figure 1: General synthetic scheme for this compound.

Procedure:

  • To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., dry THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • A solution of 2,6-dichloropyridine in the same solvent is then added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Determination of Taft Steric Parameters (E_s)

The Taft steric parameter provides a quantitative measure of the steric effect of a substituent.[1]

Experimental Workflow:

G cluster_synthesis Ester Synthesis cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis ester_synth Synthesize X-CH₂COOR esters (X = benzyloxy, methoxy, etc.) hydrolysis Acid-catalyzed hydrolysis of esters ester_synth->hydrolysis monitoring Monitor reaction progress (e.g., HPLC, NMR) hydrolysis->monitoring rate_const Determine rate constants (k) monitoring->rate_const taft_calc Calculate E_s = log(k_X / k_Me) rate_const->taft_calc

Figure 2: Workflow for the determination of Taft steric parameters.

Principle: The rate of acid-catalyzed hydrolysis of an ester is sensitive to the steric hindrance around the carbonyl group. By comparing the hydrolysis rate of an ester with the substituent of interest (e.g., benzyloxyacetyl) to a reference ester (e.g., methyl acetate), the Taft steric parameter (E_s) can be calculated.[1]

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic and steric environment of a molecule. A comparison of the ¹H and ¹³C NMR data for this compound and 2,6-dimethoxypyridine can provide insights into the influence of the benzyloxy groups.

While a complete, directly comparable dataset is not available in a single publication, representative chemical shifts for the pyridine ring protons and carbons can be compiled from various sources.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the Pyridine Ring

CompoundH3/H5H4C2/C6C3/C5C4
2,6-Dimethoxypyridine~6.2~7.3~163~106~139
This compound*

The presence of the bulky and anisotropic phenyl rings in the benzyloxy groups would be expected to cause significant changes in the chemical shifts of the pyridine ring protons and carbons compared to the methoxy analogue, reflecting both electronic and through-space steric effects.

Conclusion

The substitution of methoxy groups with benzyloxy groups at the 2 and 6 positions of a pyridine ring introduces significant steric bulk. This steric hindrance is predicted to have a profound impact on the reactivity of the pyridine, particularly in reactions involving the nitrogen atom and electrophilic substitution at the ring. While a comprehensive, direct comparative study with quantitative experimental data is lacking in the current literature, the established principles of physical organic chemistry, along with available data for related structures, provide a strong basis for understanding and predicting the chemical behavior of this compound. For researchers in drug discovery and materials science, a thorough consideration of these steric effects is essential for the rational design of synthetic targets and the optimization of reaction conditions. Further quantitative studies are warranted to provide a more detailed and experimentally grounded comparison of these two important classes of substituted pyridines.

References

A Comparative Guide to the Electronic Structure of 2,6-Bis(benzyloxy)pyridine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 2,6-bis(benzyloxy)pyridine, leveraging Density Functional Theory (DFT) studies on analogous substituted pyridines. Due to the limited availability of direct DFT studies on this compound in public literature, this document outlines a standard computational approach and presents expected electronic properties based on established trends in similar molecular systems. This guide will enable researchers to understand the anticipated electronic characteristics of this compound and compare them with other relevant pyridine derivatives.

Theoretical Methodologies

The investigation of the electronic properties of molecules like this compound heavily relies on quantum chemical calculations. Density Functional Theory (DFT) is a preferred method due to its favorable balance of computational cost and accuracy. A typical computational protocol for analyzing substituted pyridines involves geometry optimization and frequency calculations using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p).[1] This level of theory has been shown to be robust for capturing the electronic structure of organic molecules.[1]

Comparative Analysis of Electronic Properties

The electronic properties of substituted pyridines are significantly influenced by the nature and position of their substituents.[2][3] For this compound, the two benzyloxy groups are expected to act as electron-donating groups, thereby influencing the electron density distribution on the pyridine ring and its overall reactivity.

Below is a table summarizing the expected electronic properties of this compound in comparison to other substituted pyridines, based on data and trends reported in the literature.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.76-0.446.322.22
2,6-Bis(bromo-methyl)pyridine-9.31-1.457.864.29
This compound (Expected) -5.5 to -6.0 -0.8 to -1.2 4.3 to 5.2 ~3.0 - 4.0
4-pyrrolidino pyridine-5.01-0.134.885.31

Note: The values for this compound are estimations based on the expected electron-donating nature of the benzyloxy groups, which would likely decrease the HOMO-LUMO gap compared to unsubstituted pyridine.

Experimental and Computational Protocols

A standard DFT study to determine the electronic structure of this compound would involve the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is typically performed using the B3LYP functional and the 6-311++G(d,p) basis set.[1]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[1]

  • Electronic Property Calculations: Following successful optimization, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4]

    • Mulliken Population Analysis: This analysis provides information about the charge distribution on each atom in the molecule.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[4]

DFT Study Workflow

The following diagram illustrates the typical workflow for a DFT study on a molecule like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (e.g., B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop fmo HOMO-LUMO Analysis elec_prop->fmo charge_dist Charge Distribution (Mulliken, NBO) elec_prop->charge_dist mep Molecular Electrostatic Potential (MEP) elec_prop->mep

Caption: Workflow of a typical DFT study for analyzing molecular electronic structure.

References

Benchmarking Pyridine-Based Ligands in Catalysis: A Comparative Guide with a Focus on 2,6-Bis(benzyloxy)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a critical determinant of success in transition metal-catalyzed reactions, directly influencing catalytic activity, selectivity, and substrate scope. Pyridine-based ligands are a versatile class of compounds that have found widespread application in catalysis due to their tunable steric and electronic properties. This guide provides a comparative analysis of the performance of various substituted pyridine ligands in palladium-catalyzed cross-coupling reactions, with a particular focus on the anticipated role of 2,6-bis(benzyloxy)pyridine-based ligands.

While direct, comprehensive benchmarking studies on this compound as a ligand in catalysis are not extensively documented in the current literature, its structural features—notably the electron-donating benzyloxy groups at the 2 and 6 positions—allow for informed predictions of its catalytic behavior. These benzyloxy substituents are expected to increase the electron density on the pyridine nitrogen, thereby enhancing the electron-donating ability of the ligand to the metal center. This electronic enrichment can, in turn, influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, the steric bulk of the benzyloxy groups can play a significant role in promoting the formation of coordinatively unsaturated metal species, which are often the catalytically active species, and can also influence the regioselectivity and stereoselectivity of reactions.

This guide will leverage available experimental data from studies on a range of other substituted pyridine ligands to provide a comparative framework for evaluating the potential performance of this compound-based ligands in key catalytic transformations, such as the Suzuki-Miyaura and Heck cross-coupling reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The nature of the ligand employed is paramount in achieving high efficiency and selectivity in these transformations. The electronic and steric properties of pyridine ligands can be systematically modulated by the introduction of various substituents, thereby fine-tuning the catalytic performance of the corresponding palladium complexes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryls and substituted aromatic compounds. The performance of palladium catalysts in this reaction is highly dependent on the nature of the ancillary ligands. Electron-donating ligands are generally found to enhance the catalytic activity of the palladium center.

Below is a summary of the performance of various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. While direct data for this compound is unavailable, its anticipated performance, based on its electronic properties, is included for a holistic comparison.

Ligand (L)Substituent at 4-positionElectronic EffectYield (%)[1][2]Notes
Hypothetical: this compound 2,6-di(benzyloxy)Strongly Electron-Donating High (estimated)The benzyloxy groups are expected to significantly increase electron density on the palladium center, potentially leading to high catalytic activity. Steric bulk may also play a crucial role.
4-(Dimethylamino)pyridine-N(CH₃)₂Strongly Electron-Donating>90High yields are consistent with the strong electron-donating nature of the dimethylamino group.
4-Methoxypyridine-OCH₃Electron-Donating>90The methoxy group provides good electron donation, leading to efficient catalysis.
Pyridine-HNeutral~90The unsubstituted pyridine ligand serves as a baseline for comparison.
4-(Trifluoromethyl)pyridine-CF₃Electron-Withdrawing64-78The electron-withdrawing nature of the trifluoromethyl group leads to lower catalytic efficiency in this case.
Heck Reaction

The Heck reaction is a cornerstone for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Similar to the Suzuki-Miyaura coupling, the electronic properties of the ligand can significantly influence the outcome of the Heck reaction.

The following table provides a comparative overview of the performance of various palladium complexes with substituted pyridine ligands in the Heck reaction.

Ligand (L)SubstituentElectronic EffectYield (%)[1][2]Notes
Hypothetical: this compound 2,6-di(benzyloxy)Strongly Electron-Donating High (estimated)The electron-rich nature of the ligand is anticipated to facilitate the oxidative addition step and promote high turnover numbers.
4-(Dimethylamino)pyridine-N(CH₃)₂Strongly Electron-Donating>90Demonstrates high efficacy, likely due to the stabilization of the palladium catalyst.
4-tert-Butylpyridine-C(CH₃)₃Electron-Donating>90The alkyl group provides moderate electron donation, resulting in high yields.
Pyridine-HNeutral>90Unsubstituted pyridine shows good performance under optimized conditions.
4-Cyanopyridine-CNStrongly Electron-Withdrawing75-79The strong electron-withdrawing nature of the cyano group can lead to reduced catalytic activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of catalyst performance. Below are generalized methodologies for the Suzuki-Miyaura and Heck reactions, which can serve as a starting point for the evaluation of this compound-based ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and the pyridine-based ligand (2-4 mol%) is taken in a reaction vessel. A suitable solvent (e.g., toluene, dioxane, or DMF, 5 mL) is added, and the mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for a designated time (4-24 hours). The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Heck Cross-Coupling

To a reaction vessel are added the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., Et₃N or K₂CO₃, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the pyridine-based ligand (2-4 mol%). An appropriate solvent (e.g., DMF, NMP, or toluene, 5 mL) is added, and the mixture is degassed and then heated under an inert atmosphere at a specified temperature (typically 100-140 °C) for a certain period (6-48 hours). The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with a suitable organic solvent, and washed with water. The organic phase is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.

Visualizing Catalytic Processes

To further aid in the understanding of the catalytic systems, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for ligand screening and optimization.

Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-M') Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination (Ar-R) Ar-X Aryl Halide (Ar-X) R-M' Organometallic (R-M') Ar-R Product (Ar-R) Ligand_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Define Reaction Define Target Reaction (e.g., Suzuki Coupling) Select Ligands Select Diverse Pyridine Ligands (Varying Sterics & Electronics) Define Reaction->Select Ligands Screening Perform Small-Scale Screening Reactions Select Ligands->Screening Analysis Analyze Results (Yield, Selectivity) Screening->Analysis Identify Hits Identify Promising Ligand(s) Analysis->Identify Hits Optimize Conditions Optimize Reaction Conditions (Solvent, Base, Temperature) Identify Hits->Optimize Conditions Substrate Scope Evaluate Substrate Scope Optimize Conditions->Substrate Scope

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Bis(benzyloxy)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release - In the fast-paced environment of scientific research and drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory setting. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Bis(benzyloxy)pyridine, a substituted pyridine derivative commonly used in synthetic chemistry. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Core Safety and Handling Principles

This compound is a solid compound that should be handled with care. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations involving this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or vapors.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₉H₁₇NO₂PubChem[1]
Molecular Weight 291.3 g/mol PubChem[1]
CAS Number 16727-46-1PubChem[1]
Physical State SolidSigma-Aldrich
Appearance Off-white to light yellow solidChemicalBook
Boiling Point (Predicted) 425.7 ± 35.0 °CChemicalBook
Density (Predicted) 1.155 ± 0.06 g/cm³ChemicalBook
Storage Temperature Room temperature, sealed in dry conditions or 2-8°CSigma-Aldrich, ChemicalBook[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated waste must be managed as hazardous waste in accordance with local, state, and federal regulations. Pyridine and its derivatives are generally considered flammable, toxic, and irritant materials.[3]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound waste, along with any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solution Waste: If this compound is in a solvent, collect it in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3] Specifically, avoid mixing with strong oxidizing agents and acids.[4]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards: "Irritant".

  • Ensure the date of waste accumulation is clearly marked.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep containers tightly closed to prevent the release of any vapors or dust.

4. Professional Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal company.

  • The recommended method for the disposal of pyridine compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

5. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust formation.

  • Place the collected material into a designated hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Solid or Solution) fume_hood->waste_gen spill Spill Occurs fume_hood->spill segregate Segregate Waste (Avoid Incompatibles) waste_gen->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service end End: Proper Disposal (Incineration) disposal_service->end spill->container Clean-up & Contain

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory.

References

Essential Safety and Operational Guide for 2,6-Bis(benzyloxy)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Bis(benzyloxy)pyridine. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

PPE ItemSpecificationPurpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). - Lab Coat: A fully-buttoned, chemical-resistant lab coat. - Clothing: Appropriate protective clothing to prevent skin exposure.[1][2]Prevents skin contact, which can cause irritation. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator.[1][4]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[4][5]

First Aid Measures

Immediate action is crucial in case of exposure. Always consult a physician and show them the Safety Data Sheet (SDS) for the compound or a closely related one.[4][6]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[3][6]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][7]

Handling and Storage

Adherence to a strict protocol is essential for the safe handling and storage of this compound.

Engineering Controls:

  • Conduct all weighing, transferring, and handling of the chemical within a certified chemical fume hood to control airborne levels.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

Handling Procedures:

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3][8]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Wash hands thoroughly after handling.[3][8]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6][8]

  • Keep in a dark place and under an inert atmosphere. Recommended storage temperatures may vary, with some sources suggesting 2-8°C.[6]

Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to minimize environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.[4][8]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][4][8]

  • Cleanup:

    • Wear full personal protective equipment as described above.

    • For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[3][9]

    • Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][4]

Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[1][9]

  • Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name.[1]

  • Disposal: Dispose of the waste through a licensed professional waste disposal service. Consult state, local, or national regulations for proper disposal.[3][4][6] Contaminated packaging should be disposed of as unused product.[4]

Workflow for Handling and Disposal

start Start: Handling this compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe engineering_controls Step 2: Use Engineering Controls (Fume Hood, Eyewash Station) ppe->engineering_controls handling Step 3: Perform Chemical Handling engineering_controls->handling spill Spill Occurs handling->spill No storage Step 4: Store Chemical Properly (Cool, Dry, Well-Ventilated) handling->storage waste_generation Step 5: Generate Chemical Waste handling->waste_generation Yes spill_response Spill Response: Evacuate, Ventilate, Contain, Clean Up spill->spill_response Yes waste_collection Step 6: Collect in Labeled Hazardous Waste Container spill_response->waste_collection waste_generation->waste_collection disposal Step 7: Dispose via Licensed Service waste_collection->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.